CFI-400936
説明
特性
分子式 |
C25H27N5O3S |
|---|---|
分子量 |
477.6 g/mol |
IUPAC名 |
2-(dimethylamino)-2-(2-ethylphenyl)-N-[3-(3-sulfamoylphenyl)-1H-indazol-5-yl]acetamide |
InChI |
InChI=1S/C25H27N5O3S/c1-4-16-8-5-6-11-20(16)24(30(2)3)25(31)27-18-12-13-22-21(15-18)23(29-28-22)17-9-7-10-19(14-17)34(26,32)33/h5-15,24H,4H2,1-3H3,(H,27,31)(H,28,29)(H2,26,32,33) |
InChIキー |
JAHXQCZCZURPTI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
CFI-400945: A Selective PLK4 Inhibitor for Cancer Therapy
An In-depth Technical Guide
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1][2] Dysregulation of PLK4 activity is frequently observed in various cancers and is associated with centrosome amplification, chromosomal instability, and tumorigenesis.[3][4] This has positioned PLK4 as a compelling target for anticancer drug development. CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of PLK4.[5][6] This technical guide provides a comprehensive overview of CFI-400945, including its mechanism of action, selectivity, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Mechanism of Action
CFI-400945 is an ATP-competitive inhibitor of PLK4.[5][7] By binding to the ATP-binding pocket of the PLK4 kinase domain, it blocks the phosphorylation of PLK4 substrates, thereby inhibiting its catalytic activity.[4] The primary consequence of PLK4 inhibition by CFI-400945 is the disruption of centriole duplication.[6] This leads to a cascade of cellular events, including mitotic defects, such as the formation of monopolar or multipolar spindles, which can result in aneuploidy and ultimately trigger cell cycle arrest and apoptosis.[6][8]
Interestingly, CFI-400945 exhibits a bimodal effect on centriole numbers depending on its concentration. At low concentrations, it can lead to an increase in centriole numbers (centriole amplification), whereas at higher concentrations, it completely inhibits centriole duplication, leading to a reduction in centriole numbers.[8][9] This paradoxical effect is thought to be due to the partial inhibition of PLK4's autophosphorylation-mediated degradation at lower doses, leading to its accumulation and hyperactivity.[9]
Data Presentation
Kinase Selectivity Profile
CFI-400945 is a highly selective inhibitor of PLK4. The following table summarizes its inhibitory activity against a panel of kinases.
| Kinase | IC50 (nM) | Ki (nM) | Reference |
| PLK4 | 2.8 | 0.26 | [5][7] |
| Aurora B | 98 | - | [7] |
| TrkA | 6 | - | [5] |
| TrkB | 9 | - | [5] |
| Tie2/TEK | 22 | - | [5] |
| PLK1 | >50,000 | - | [5] |
| PLK2 | >50,000 | - | [5] |
| PLK3 | >50,000 | - | [5] |
| FGFR1 | <100 | - | [10] |
| FGFR2 | <100 | - | [10] |
| Abl (T315I) | <100 | - | [10] |
| Bmx | <100 | - | [10] |
| Ros | <100 | - | [10] |
Data compiled from multiple sources. "-" indicates data not available.
In Vitro Cellular Activity
CFI-400945 demonstrates potent anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| HCT116 | Colon Cancer | 4 | [5] |
| HCC1954 | Breast Cancer | 5 | [5] |
| A549 | Lung Cancer | 5 | [5] |
| MDA-MB-468 | Breast Cancer | 14-165 | [2] |
| MCF-7 | Breast Cancer | 14-165 | [2] |
| MDA-MB-231 | Breast Cancer | 14-165 | [2] |
GI50: 50% growth inhibition concentration.
In Vivo Efficacy in Xenograft Models
CFI-400945 has demonstrated significant anti-tumor activity in various patient-derived and cell-line-derived xenograft models.
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Pancreatic Cancer | Patient-Derived | 7.5 mg/kg, daily | Reduced tumor growth, increased survival | [1][11] |
| Breast Cancer | MDA-MB-468 (PTEN null) | 3 mg/kg and 9.4 mg/kg | Significant tumor growth inhibition | [12] |
| Breast Cancer | MDA-MB-231 (PTEN WT) | 9.4 mg/kg | Comparable activity to PTEN null at high dose | [12] |
| Lung Cancer | Syngeneic murine lung cancer | 3 mg/kg or 7.5 mg/kg, daily | Dose-dependent suppression of tumor growth | [8] |
| Colorectal Cancer | HCT116 (PTEN null) | Intermittent oral dosing | Effective tumor growth inhibition | [5] |
| Atypical Teratoid/Rhabdoid Tumor (AT/RT) | Intracranial xenografts | Not specified | Reduced tumor growth, extended survival | [12] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the ability of CFI-400945 to inhibit the enzymatic activity of PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
CFI-400945
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT, BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of CFI-400945 in DMSO.
-
In a 384-well plate, add the kinase, substrate, and CFI-400945 to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of CFI-400945 relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[13]
Cell Viability Assay (Sulforhodamine B Assay)
This protocol describes a method to determine the effect of CFI-400945 on the viability of adherent cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Complete culture medium
-
CFI-400945
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of CFI-400945 for 72-96 hours.[14]
-
Fix the cells by adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.[15]
-
Wash the plates five times with water and allow them to air-dry.[5]
-
Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.[5]
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[5]
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.[15]
-
Measure the absorbance at 510 nm using a microplate reader.[16]
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
In Vivo Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CFI-400945 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-231) or patient-derived tumor tissue
-
Matrigel (optional)
-
CFI-400945 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 million cells in a 1:1 mixture of serum-free medium and Matrigel) into the flank of each mouse.[17] For patient-derived xenografts (PDXs), implant a small tumor fragment subcutaneously.[18][19]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer CFI-400945 orally (e.g., daily at a specified dose) to the treatment group and the vehicle to the control group.[11]
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified endpoint.[11]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[1]
Immunofluorescence for Centriole Counting
This protocol describes a method for visualizing and quantifying centrioles in cells treated with CFI-400945.
Materials:
-
U2OS cells
-
CFI-400945
-
Coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against a centriolar marker (e.g., anti-gamma-tubulin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed U2OS cells on coverslips in a 24-well plate.
-
Treat the cells with different concentrations of CFI-400945 for 24-48 hours.
-
Fix the cells with 4% PFA for 10 minutes at room temperature.[20]
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the primary antibody overnight at 4°C.[20]
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[20]
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.[21]
-
Visualize the cells using a fluorescence microscope and count the number of centrioles (visualized as gamma-tubulin foci) per cell.[21][22]
Mandatory Visualizations
PLK4 Signaling Pathway and CFI-400945 Inhibition
Caption: PLK4 signaling and its inhibition by CFI-400945.
Experimental Workflow for In Vitro Evaluation of CFI-400945
Caption: In vitro evaluation workflow for CFI-400945.
Conclusion
CFI-400945 is a potent and selective PLK4 inhibitor with demonstrated anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action, centered on the disruption of centriole duplication and the induction of mitotic catastrophe, provides a strong rationale for its clinical development. The enhanced efficacy observed in PTEN-deficient tumors suggests a potential biomarker-driven therapeutic strategy.[6] Ongoing and future clinical trials will further elucidate the therapeutic potential of CFI-400945 in the treatment of various solid and hematological malignancies. This technical guide provides a foundational resource for researchers and drug development professionals working with this promising anti-cancer agent.
References
- 1. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Downregulation of PLK4 expression induces apoptosis and G0/G1‐phase cell cycle arrest in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Immunofluorescence and live-cell Imaging [protocols.io]
- 21. Immunofluorescence and Cell Counting [protocols.io]
- 22. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CFI-400945 in Cell Cycle Regulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
CFI-400945 is a potent and selective, orally bioavailable small-molecule inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1][2] By targeting PLK4, CFI-400945 disrupts the fidelity of mitotic progression, leading to aneuploidy, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[3][4] This technical guide provides an in-depth analysis of the function of CFI-400945 in cell cycle regulation, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathways.
Core Mechanism of Action: Inhibition of PLK4 and Disruption of Centrosome Duplication
PLK4 is a critical initiator of centriole formation. Its activity is tightly regulated to ensure that each cell forms exactly one new centriole per existing one during the S phase of the cell cycle. Overexpression of PLK4 can lead to centriole amplification, a hallmark of many cancers that is associated with genomic instability.[1]
CFI-400945 acts as an ATP-competitive inhibitor of PLK4.[4] By binding to the ATP-binding pocket of the PLK4 kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting PLK4's enzymatic activity and halting centriole duplication.[1] This targeted inhibition has profound consequences for dividing cells.
The primary consequence of PLK4 inhibition by CFI-400945 is the failure of centrosome duplication.[5] Cells treated with CFI-400945 are unable to form new centrioles, leading to a state of "centrosome exhaustion" in subsequent cell divisions. This results in the formation of monopolar or disorganized mitotic spindles, causing improper chromosome segregation.[2] The ensuing mitotic catastrophe can trigger cell death.
Quantitative Analysis of CFI-400945 Activity
The potency and selectivity of CFI-400945 have been characterized across various in vitro and in vivo models. The following tables summarize key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 (PLK4) | 2.8 ± 1.4 nM | Recombinant human PLK4 | [1] |
| Ki (PLK4) | 0.26 ± 0.1 nM | ATP-competitive assay | [1] |
| EC50 (PLK4 autophosphorylation) | 12.3 nM | Cells overexpressing PLK4 | [1] |
| GI50 (Breast Cancer Cell Lines) | 14 - 165 nM | Panel of breast cancer cell lines | [1] |
| Maximum Tolerated Dose (MTD) | 7.5 - 9.5 mg/kg | Once-daily oral administration in mice | [1] |
| Off-Target Kinase Activity | IC50 / EC50 | Assay System | Reference |
| Aurora Kinase A (AURKA) | 510 nM (EC50) | In-cell assay | [1] |
| Aurora Kinase B (AURKB) | 102 nM (EC50) | In-cell assay | [1] |
| TRKA | 84 nM (EC50) | Transfected HCT116 cells | [1] |
| TRKB | 88 nM (EC50) | Transfected HCT116 cells | [1] |
| Tie2/TEK | 117 nM (EC50) | Transfected HCT116 cells | [1] |
| PLK1 | > 50 µM (IC50) | In vitro kinase assay | [1] |
| PLK2 | > 50 µM (IC50) | In vitro kinase assay | [1] |
| PLK3 | > 50 µM (IC50) | In vitro kinase assay | [1] |
Cellular Consequences of CFI-400945 Treatment
The inhibition of PLK4 by CFI-400945 triggers a cascade of cellular events that ultimately impair cancer cell proliferation.
-
Aneuploidy and Polyploidy: By disrupting normal chromosome segregation, CFI-400945 treatment leads to an increase in aneuploid cells.[3] In some cases, cells may undergo endoreduplication, where DNA replication continues without cell division, resulting in polyploidy.[2][4]
-
G2/M Cell Cycle Arrest: As a consequence of mitotic defects, cells often arrest in the G2 or M phase of the cell cycle.[4] This arrest can be a prelude to apoptosis.
-
Apoptosis and Senescence: The genomic instability and cellular stress induced by CFI-400945 can activate apoptotic pathways, leading to programmed cell death.[4] In some contexts, treated cells may enter a state of senescence, a permanent form of cell cycle arrest.[3]
-
Induction of Antitumor Immunity: Recent studies have shown that CFI-400945 can elicit an antitumor immune response. The mitotic errors and DNA damage caused by the inhibitor lead to the formation of micronuclei and the accumulation of cytosolic DNA.[3] This cytosolic DNA can activate the cGAS-STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn recruit and activate immune cells to target the tumor.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CFI-400945 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of CFI-400945 in cell cycle regulation.
Caption: A typical experimental workflow for evaluating CFI-400945.
Key Experimental Protocols
A comprehensive understanding of CFI-400945's function relies on a variety of established experimental techniques.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of CFI-400945 on PLK4 kinase activity.
-
Methodology:
-
Recombinant human PLK4 protein is incubated with a specific substrate (e.g., a peptide containing a PLK4 phosphorylation motif) and ATP in a reaction buffer.
-
Varying concentrations of CFI-400945 are added to the reaction mixtures.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified, typically using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescence-based assay.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability Assay
-
Objective: To assess the effect of CFI-400945 on the proliferation and viability of cancer cells.
-
Methodology (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a serial dilution of CFI-400945 for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of CFI-400945 on cell cycle distribution.
-
Methodology:
-
Cells are treated with CFI-400945 for a defined period (e.g., 24 or 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI), a fluorescent DNA intercalating agent, and RNase A to remove RNA.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentages of cells in the G1, S, and G2/M phases of the cell cycle are quantified based on their DNA content. An increase in the G2/M population indicates a cell cycle arrest at this stage.[4]
-
Immunofluorescence Microscopy for Centrosome Analysis
-
Objective: To visualize the effect of CFI-400945 on centrosome number and mitotic spindle formation.
-
Methodology:
-
Cells are grown on coverslips and treated with CFI-400945.
-
The cells are fixed with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde).
-
The cells are permeabilized with a detergent (e.g., Triton X-100).
-
The cells are incubated with primary antibodies against centrosomal markers (e.g., γ-tubulin, pericentrin) and spindle components (e.g., α-tubulin).
-
After washing, the cells are incubated with fluorescently labeled secondary antibodies.
-
The coverslips are mounted on microscope slides with a mounting medium containing a DNA counterstain (e.g., DAPI).
-
The cells are imaged using a fluorescence or confocal microscope to visualize and quantify centrosome numbers and assess mitotic spindle morphology. A decrease in the mean centriole number per cell is an expected outcome.[1]
-
Conclusion
CFI-400945 represents a targeted therapeutic strategy that exploits the reliance of cancer cells on the proper regulation of the cell cycle. By specifically inhibiting PLK4, CFI-400945 disrupts a fundamental process in cell division, leading to catastrophic consequences for rapidly proliferating tumor cells. Its ability to induce not only direct cell killing but also to stimulate an antitumor immune response makes it a promising candidate for further clinical investigation, both as a monotherapy and in combination with other anticancer agents. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its continued development and for identifying patient populations most likely to benefit from this innovative therapeutic approach.
References
- 1. apexbt.com [apexbt.com]
- 2. pnas.org [pnas.org]
- 3. Polo-like kinase 4 inhibitor CFI-400945 suppresses liver cancer through cell cycle perturbation and eliciting antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of CFI-400945: A PLK4 Inhibitor's Impact on Centriole Duplication and Mitotic Integrity
For Immediate Release
A Comprehensive Technical Review of the Polo-like Kinase 4 (PLK4) Inhibitor CFI-400945 Reveals Dose-Dependent Effects on Centriole Homeostasis and Mitotic Progression, Offering a Promising Avenue for Cancer Therapeutics.
This technical guide provides an in-depth analysis of the potent and selective PLK4 inhibitor, CFI-400945, for researchers, scientists, and drug development professionals. By elucidating its mechanism of action, this document serves as a critical resource for understanding its potential in oncology.
Abstract
CFI-400945 is a small molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is a hallmark of various cancers, leading to aberrant centriole numbers, mitotic defects, and genomic instability. CFI-400945 exhibits a unique bimodal mechanism of action. At low concentrations, it induces centriole amplification, while at high concentrations, it completely blocks centriole duplication. Both scenarios lead to catastrophic mitotic errors, including polyploidy and apoptosis, in cancer cells. This guide details the molecular pathways affected by CFI-400945, provides a compilation of its effects on various cancer cell lines, and outlines the experimental protocols to study these phenomena.
Introduction to CFI-400945 and its Target: PLK4
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, the core components of the centrosome. Centrosomes function as the primary microtubule-organizing centers in animal cells, ensuring the proper formation of the mitotic spindle and accurate chromosome segregation during cell division. The precise regulation of PLK4 activity is critical for maintaining a constant number of centrioles across cell generations.
CFI-400945 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of PLK4.[1][2][3][4] Its development as an anti-cancer agent stems from the observation that many tumor cells exhibit centrosome amplification and are exquisitely sensitive to further perturbations of centriole duplication.
Mechanism of Action: A Bimodal Effect on Centriole Duplication
The most striking feature of CFI-400945 is its dose-dependent bimodal effect on centriole number.
-
Low Concentrations: At nanomolar concentrations, CFI-400945 leads to the accumulation of supernumerary centrioles. This paradoxical effect is attributed to the partial inhibition of PLK4's kinase activity, which is sufficient to disrupt its autophosphorylation-mediated degradation, leading to PLK4 stabilization and accumulation. The elevated levels of partially active PLK4 then drive uncontrolled centriole duplication.
-
High Concentrations: At higher micromolar concentrations, CFI-400945 completely inhibits PLK4 kinase activity. This results in a failure of new centriole formation, leading to a depletion of centrioles in subsequent cell generations.
Both centriole amplification and depletion result in severe mitotic defects, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Cellular Consequences of CFI-400945 Treatment
The disruption of centriole homeostasis by CFI-400945 triggers a cascade of cellular events culminating in cell death.
Mitotic Defects
The presence of an abnormal number of centrosomes leads to the formation of multipolar mitotic spindles. This results in improper chromosome segregation, leading to aneuploidy and genomic instability.
Polyploidy
Cells treated with CFI-400945 often exhibit a DNA content greater than 4N, a state known as polyploidy. This is a direct consequence of mitotic failure, where cells fail to complete cytokinesis after an aberrant mitosis.
Apoptosis
The accumulation of mitotic errors and genomic damage activates cellular stress pathways, ultimately leading to programmed cell death, or apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on CFI-400945.
Table 1: In Vitro Activity of CFI-400945
| Parameter | Value | Reference |
| PLK4 IC50 | 2.8 nM | [1][4][5] |
| PLK4 Ki | 0.26 nM | [4][6] |
| EC50 for PLK4 Autophosphorylation Inhibition | 12.3 nM | [5] |
| GI50 Range in Breast Cancer Cell Lines | 14-165 nM | [5] |
Table 2: Effects of CFI-400945 on Centriole Number and Cell Cycle in Cancer Cell Lines
| Cell Line | Concentration | Effect on Centriole Number | % of Cells with >4N DNA | Reference |
| MDA-MB-468 (Breast) | 100 nM | Increased | Not Reported | [7] |
| MDA-MB-468 (Breast) | >200 nM | Decreased | Not Reported | [5] |
| MON (Rhabdoid) | 100 nM | Increased | Not Reported | |
| MON (Rhabdoid) | 500 nM | Decreased | Not Reported | |
| HCT116 (Colon) | Not Specified | Dysregulated | Increased | [4] |
| A549 (Lung) | 50 nM | Increased | Increased | |
| H1299 (Lung) | 50 nM | Increased | Increased |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CFI-400945's effects.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-468, A549, HCT116) are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Drug Preparation: CFI-400945 is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock in culture medium to the desired final concentrations.
Immunofluorescence for Centriole Visualization
This protocol is for visualizing centrioles using an antibody against a core centriolar protein, such as gamma-tubulin.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of CFI-400945 for the desired duration (e.g., 24-48 hours).
-
Fixation: Wash cells with PBS and fix with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilization: If not using methanol fixation, permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with a primary antibody against a centriolar marker (e.g., mouse anti-gamma-tubulin, clone GTU-88, at 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488 at 1:1000 dilution) for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of CFI-400945: A PLK4-Targeted Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CFI-400945 is a first-in-class, orally bioavailable, and highly potent small-molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2] PLK4 is a serine/threonine kinase that plays a critical role as a master regulator of centriole duplication during the cell cycle.[3] Dysregulation of PLK4 is frequently observed in various cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy, all hallmarks of tumorigenesis.[3][4] This aberrant expression in tumor cells, coupled with its essential role in cell division, has positioned PLK4 as a promising therapeutic target in oncology.[4][5] CFI-400945 was developed to selectively target PLK4, thereby inducing mitotic defects and promoting cell death in cancer cells.[6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of CFI-400945.
Discovery and Selectivity
CFI-400945 was identified through a drug discovery program aimed at identifying potent and selective inhibitors of PLK4.[6] It is an indolinone-derived, ATP-competitive kinase inhibitor.[5] The compound demonstrates high affinity for PLK4 with a reported IC50 of 2.8 nM and a Ki of 0.26 nM .[1][7] Notably, CFI-400945 exhibits significant selectivity for PLK4 over other members of the Polo-like kinase family, with IC50 values greater than 50 μM for PLK1, PLK2, and PLK3.[1][8] While highly selective for PLK4, CFI-400945 has shown some off-target activity against other kinases, including Aurora B (AURKB), TRKA, TRKB, and Tie2/TEK, although at higher concentrations.[1][2]
Table 1: Kinase Inhibition Profile of CFI-400945
| Kinase | IC50 (nM) | Ki (nM) |
| PLK4 | 2.8 [1][7] | 0.26 [1] |
| AURKB | 98[1] | - |
| TRKA | 6[1] | - |
| TRKB | 9[1] | - |
| Tie2/TEK | 22[1] | - |
| PLK1 | >50,000[1] | - |
| PLK2 | >50,000[1] | - |
| PLK3 | >50,000[1] | - |
Mechanism of Action
CFI-400945 exerts its anticancer effects by inhibiting the kinase activity of PLK4, which is essential for centriole duplication.[6] This inhibition leads to a cascade of cellular events culminating in mitotic catastrophe and cell death. The primary mechanism involves the disruption of normal centrosome duplication, leading to the formation of multipolar spindles during mitosis.[1][6] This aberrant mitosis results in improper chromosome segregation, aneuploidy, and ultimately, apoptosis or cell cycle arrest.[1][2] Interestingly, the effects of CFI-400945 on centriole number are dose-dependent. At high concentrations, it completely inhibits PLK4 activity, leading to a failure of centriole duplication.[9] Conversely, at lower concentrations, it can lead to centriole overduplication, also resulting in mitotic errors.[9] The inhibition of AURKB by CFI-400945 may also contribute to its mechanism of action, as AURKB is involved in cytokinesis, and its inhibition can lead to polyploidy.[2][9]
Preclinical In Vitro and In Vivo Activity
CFI-400945 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and significant anti-tumor efficacy in various preclinical xenograft models.
In Vitro Activity
The growth-inhibitory effects of CFI-400945 have been evaluated in numerous cancer cell lines. The GI50 (concentration causing 50% growth inhibition) values highlight its potency, particularly in breast and colon cancer cell lines.
Table 2: In Vitro Growth Inhibition (GI50) of CFI-400945 in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| HCT116 | Colon Cancer | 4[1] |
| HCC1954 | Breast Cancer | 5[1] |
| A549 | Lung Cancer | 5[1] |
| MDA-MB-468 | Breast Cancer | 14-165[8] |
| MCF-7 | Breast Cancer | 14-165[8] |
| MDA-MB-231 | Breast Cancer | 14-165[8] |
| SKBr-3 | Breast Cancer | 14-165[8] |
| Cal-51 | Breast Cancer | 14-165[8] |
| BT-20 | Breast Cancer | 14-165[8] |
In Vivo Activity
Oral administration of CFI-400945 has been shown to be well-tolerated and effective in inhibiting tumor growth in mouse xenograft models. A notable finding from preclinical studies is the increased sensitivity of PTEN-deficient tumors to CFI-400945, suggesting that PTEN status could be a potential biomarker for patient selection.[2][6]
Table 3: In Vivo Efficacy of CFI-400945 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Acute Myeloid Leukemia | MV4-11 | 7.5 mg/kg, PO, QD | 100% | [10] |
| Acute Myeloid Leukemia | MV4-11 | 13.5 mg/kg, PO, 2 days on/5 days off | 100% | [10] |
| Pancreatic Cancer | OCIP28 | 21 days | Significant reduction | [4] |
| Pancreatic Cancer | OCIP51 | 21 days | Significant reduction | [4] |
| Pancreatic Cancer | OCIP110 | 21 days | Significant reduction | [4] |
| Atypical Teratoid Rhabdoid Tumor | BT-12 | 7.5 mg/kg, PO, 20 days | Significant inhibition | [11] |
Clinical Development
CFI-400945 has advanced into clinical trials for various solid and hematological malignancies. Phase 1 studies have established its safety profile and determined the recommended Phase 2 dose (RP2D).
Phase 1 Trial in Advanced Solid Tumors (NCT01954316)
A Phase 1 dose-escalation trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of CFI-400945 in patients with advanced solid tumors.[5][12]
Table 4: Summary of Phase 1 Trial in Advanced Solid Tumors
| Parameter | Finding | Reference |
| Patient Population | Advanced solid tumors | [5][12] |
| Dose Escalation | 3 to 96 mg/day | [5][12] |
| Recommended Phase 2 Dose (RP2D) | 64 mg/day | [5][12] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia at ≥ 64 mg | [5][12] |
| Common Adverse Events | Fatigue, diarrhea, nausea, decreased appetite | [13] |
| Pharmacokinetics | Half-life of ~9 hours, Cmax at 2-4 hours post-dosing | [5][12] |
| Efficacy | 1 Partial Response (PR), 2 Stable Disease (SD) ≥ 6 months | [5][12] |
Phase 1 Trial in Relapsed/Refractory AML and Higher-Risk MDS (NCT03187288)
A Phase 1 study also investigated CFI-400945 in patients with relapsed or refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic syndromes (MDS).[14][15]
Table 5: Summary of Phase 1 Trial in AML and MDS
| Parameter | Finding | Reference |
| Patient Population | Relapsed/refractory AML and MDS | [14][15] |
| Dose Escalation | 64 mg/day to 128 mg/day | [14][15] |
| Efficacy in AML | 3 out of 9 evaluable patients achieved Complete Remission (CR) | [14][15] |
| Efficacy in TP53-mutated AML | 2 out of 4 patients achieved CR | [14][15] |
| Dose-Limiting Toxicity | Enteritis/colitis | [15] |
Experimental Protocols
Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a compound like CFI-400945.
-
Reagent Preparation:
-
Prepare serial dilutions of CFI-400945 in an appropriate solvent (e.g., DMSO).
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).
-
Prepare solutions of recombinant human PLK4 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
-
Assay Procedure:
-
In a microplate, add the PLK4 enzyme, the substrate, and the CFI-400945 dilutions.
-
Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Signal Detection:
-
Detect the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each CFI-400945 concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol describes the SRB assay, a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[1]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of CFI-400945 and incubate for a specified period (e.g., 5 days).[1]
-
-
Cell Fixation:
-
Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[1]
-
-
Staining:
-
Wash the plates with water and air dry.
-
Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[1]
-
-
Wash and Solubilization:
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition relative to untreated control cells to determine the GI50 value.
-
Mouse Xenograft Study (Generic Protocol)
This protocol provides a general outline for evaluating the in vivo antitumor efficacy of CFI-400945 in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
-
Tumor Establishment:
-
Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer CFI-400945 orally at the desired dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified duration or until the tumors in the control group reach a defined endpoint.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.
-
Conclusion
CFI-400945 is a potent and selective PLK4 inhibitor with a well-defined mechanism of action that leads to mitotic catastrophe and cell death in cancer cells. Preclinical studies have demonstrated its significant in vitro and in vivo antitumor activity across a range of cancer types, with a particularly promising response in PTEN-deficient models. Early-phase clinical trials have established a manageable safety profile and have shown encouraging signs of efficacy in both solid tumors and hematological malignancies, especially in poor-prognosis AML. The ongoing and future clinical investigations will further delineate the therapeutic potential of CFI-400945 as a monotherapy and in combination with other anticancer agents, potentially offering a new targeted treatment option for patients with various cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
CFI-400945: A PLK4 Inhibitor Driving Cancer Cell Apoptosis Through Mitotic Catastrophe
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-400945 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Its mechanism of action centers on the disruption of mitotic fidelity, leading to aneuploidy, cell cycle arrest, and ultimately, apoptotic cell death in a variety of cancer types. This technical guide provides a comprehensive overview of the role of CFI-400945 in inducing apoptosis, detailing its molecular mechanism, summarizing key quantitative data, and providing detailed experimental protocols for assessing its cellular effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel anti-cancer therapeutics targeting mitotic vulnerabilities.
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in the regulation of centrosome duplication, a process essential for the formation of a bipolar mitotic spindle and accurate chromosome segregation.[1][2] Dysregulation of PLK4 expression is frequently observed in various malignancies, including breast, lung, and Ewing's sarcoma, and often correlates with poor prognosis.[3][4] Consequently, PLK4 has emerged as a promising therapeutic target for cancer intervention.
CFI-400945 is a first-in-class PLK4 inhibitor that has demonstrated significant anti-tumor activity in preclinical models and is currently under clinical investigation.[3][5] This guide will delve into the core mechanism by which CFI-400945 elicits its anti-neoplastic effects: the induction of apoptosis following mitotic catastrophe.
Mechanism of Action: The Path to Apoptosis
The primary mechanism by which CFI-400945 induces apoptosis is through the disruption of the cell cycle, leading to mitotic catastrophe. This process is initiated by the inhibition of PLK4's kinase activity, which has a bimodal effect on centriole duplication depending on the concentration of the inhibitor.[1][3]
At low nanomolar concentrations , CFI-400945 leads to the stabilization of PLK4 and subsequent centriole amplification, resulting in supernumerary centrosomes.[1] Conversely, at higher concentrations , it completely inhibits PLK4 activity, leading to a failure of centriole duplication.[1] Both scenarios result in mitotic defects, including the formation of multipolar spindles and chromosome mis-segregation.[1][5] This aberrant mitosis triggers the spindle assembly checkpoint, leading to a prolonged mitotic arrest. Unable to resolve this arrest, the cancer cells ultimately undergo mitotic catastrophe, a form of cell death characterized by features of both apoptosis and necrosis.
The apoptotic cascade is then initiated, often involving the activation of effector caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[6][7][8] Notably, the apoptotic response to CFI-400945 has been shown to be independent of the p53 tumor suppressor status in several cancer cell lines, suggesting its potential efficacy in a broad range of tumors.[1][7]
Data Presentation: In Vitro Efficacy of CFI-400945
The following tables summarize the in vitro efficacy of CFI-400945 across a range of cancer cell lines, highlighting its potent anti-proliferative and pro-apoptotic activities.
Table 1: IC50 Values of CFI-400945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Breast Cancer | |||
| MDA-MB-468 | Triple-Negative Breast Cancer | Not specified | [9] |
| MCF-7 | Estrogen Receptor-Positive | Not specified | [9] |
| HCC1954 | HER2-Positive | Not specified | [9] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [9] |
| SKBr-3 | HER2-Positive | Not specified | [9] |
| Cal-51 | Triple-Negative Breast Cancer | Not specified | [9] |
| BT-20 | Triple-Negative Breast Cancer | Not specified | [9] |
| Lung Cancer | |||
| H1299 | Non-Small Cell Lung Cancer | Markedly decreased proliferation at nM levels | [1] |
| Hop62 | Non-Small Cell Lung Cancer | Markedly decreased proliferation at nM levels | [1] |
| A549 | Non-Small Cell Lung Cancer | Markedly decreased proliferation at nM levels | [1] |
| Lymphoma | |||
| OCI-Ly19 | Diffuse Large B-cell Lymphoma | Sensitive | [10] |
| Daudi | Burkitt's Lymphoma | Intermediate | [10] |
| HBL-1 | Diffuse Large B-cell Lymphoma | Resistant | [10] |
| LY1 | Diffuse Large B-cell Lymphoma | Dose-dependent suppression | [11] |
| LY8 | Diffuse Large B-cell Lymphoma | Dose-dependent suppression | [11] |
| LY3 | Diffuse Large B-cell Lymphoma | Dose-dependent suppression | [11] |
| Sarcoma | |||
| SK-UT-1 | Uterine Leiomyosarcoma | 22.8 ± 6.0 | [12] |
| SKN | Ewing's Sarcoma | 35.5 ± 12.0 | [12] |
| SK-LMS-1 | Leiomyosarcoma | 52.72 ± 13.1 | [12] |
Table 2: Apoptotic Effects of CFI-400945 on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (nM) | Effect | Reference | | :--- | :--- | :--- | :--- | | Lung Cancer | | | | | ED1, LKR13, 393P (murine) | Lung Cancer | ≥ 20 | Induction of apoptosis |[1] | | H1299, Hop62, A549 (human) | Lung Cancer | ≥ 20 | Induction of apoptosis |[1] | | Ewing's Sarcoma | | | | | WE-68, SK-ES-1, A673 | Ewing's Sarcoma | Concentration-dependent | Caspase 3/7 activation, PARP1 cleavage |[6][7][8] | | Diffuse Large B-cell Lymphoma | | | | | LY1, LY8, LY3 | DLBCL | ≥ 20 | Significant induction of apoptosis |[11] | | Sarcoma | | | | | SK-UT-1, SKN, SK-LMS-1 | Sarcoma | 10–500 | Increased apoptosis (Annexin V/PI) |[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the apoptotic effects of CFI-400945.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials:
-
Cancer cell lines of interest
-
96-well opaque-walled multiwell plates
-
CFI-400945
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-6,000 cells per well in 80 µL of culture medium.[9]
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of CFI-400945 in culture medium.
-
Add 20 µL of the CFI-400945 dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a luminometer.
-
Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software.
-
References
- 1. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
CFI-400945's bimodal effect on centriole numbers at different concentrations
For Researchers, Scientists, and Drug Development Professionals
Abstract
CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has emerged as a promising agent in oncology. A key characteristic of this molecule is its concentration-dependent bimodal effect on centriole numbers, a phenomenon with significant implications for therapeutic application. At low concentrations, CFI-400945 paradoxically induces centriole overduplication, leading to supernumerary centrosomes and mitotic errors. Conversely, higher concentrations of the inhibitor lead to a complete block of centriole duplication and subsequent loss of centrosomes. This guide provides an in-depth technical overview of this bimodal effect, summarizing the quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms.
Introduction
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a process tightly controlled to ensure the formation of a bipolar spindle and faithful chromosome segregation during mitosis.[1] Dysregulation of PLK4 activity is linked to centrosome amplification, a hallmark of many cancers that contributes to genomic instability. CFI-400945 is an ATP-competitive inhibitor of PLK4 with high selectivity.[2] Its unique dose-dependent impact on centriole number provides a valuable tool for studying centrosome biology and a potential therapeutic strategy for cancers that are sensitive to mitotic catastrophe.
Quantitative Data Summary
The bimodal effect of CFI-400945 on centriole number has been observed across various cancer cell lines. The tables below summarize the quantitative findings from key studies.
Table 1: Effect of Low Concentrations of CFI-400945 on Centriole Amplification
| Cell Line Type | Cell Line(s) | Concentration Range for Overduplication | Key Observations | Reference |
| Lung Cancer | Murine (ED1, LKR13, 393P) and Human (H1299, Hop62, A549) | 20-50 nM | Highest percentage of cells with supernumerary centrosomes observed in this range. | [2] |
| Rhabdoid Tumors and Medulloblastoma | MON, G401, BT-12, BT-16, DAOY, D283 | ~100 nM | A notable increase in the number of centrioles per cell was observed after 48 hours of treatment. | [3] |
| Myogenic Sarcoma | Not specified | 20-100 nM | Treatment for 24 hours resulted in the observation of supernumerary centrosomes. | [4] |
Table 2: Effect of High Concentrations of CFI-400945 on Centriole Depletion
| Cell Line Type | Cell Line(s) | Concentration for Depletion | Key Observations | Reference |
| Osteosarcoma | U2OS | ≥ 200 nM | A significant decrease in the mean number of centrioles was observed. | [5] |
| Rhabdoid Tumors and Medulloblastoma | MON | 500 nM | A significant depletion of centrioles was seen after 48 hours of treatment. | [3] |
| Myogenic Sarcoma | Not specified | 500 nM | Centrosome numbers remained low due to the full inhibition of PLK4. | [4] |
| Lung Cancer | Murine and Human | > 50 nM | The ability to augment supernumerary centrosomes decreased at concentrations higher than 50 nM. | [2] |
Signaling Pathways and Molecular Mechanisms
The bimodal effect of CFI-400945 is rooted in the autoregulation of PLK4 stability. PLK4 levels are controlled by a mechanism of trans-autophosphorylation, which leads to its own degradation.
At low concentrations , CFI-400945 partially inhibits PLK4. This partial inhibition is insufficient to block the kinase's ability to phosphorylate its downstream targets required for centriole duplication. However, it does prevent the efficient trans-autophosphorylation of a phosphodegron motif within the PLK4 protein. This lack of autophosphorylation shields PLK4 from being recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, thereby preventing its proteasomal degradation.[6][7] The resulting accumulation of stabilized, active PLK4 leads to centriole overduplication.[8][9]
At high concentrations , CFI-400945 completely inhibits the kinase activity of PLK4.[2] While this also prevents autophosphorylation and leads to PLK4 accumulation, the kinase is catalytically inactive.[8] As a result, it cannot phosphorylate its substrates that are essential for the initiation of centriole duplication, leading to a block in this process and a subsequent loss of centrioles in dividing cells.[2][8]
Caption: Bimodal effect of CFI-400945 on PLK4 and centriole number.
Experimental Protocols
The primary method for quantifying centriole numbers in response to CFI-400945 treatment is immunofluorescence microscopy.
Cell Culture and Drug Treatment
-
Cell Seeding: Plate the chosen cancer cell line onto glass coverslips in 6-well or 12-well plates at a density that allows for logarithmic growth during the experiment. Culture in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Drug Preparation: Prepare a stock solution of CFI-400945 in DMSO. From this stock, create a series of dilutions in the cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 1 µM). A DMSO-only control should be prepared as a vehicle control.
-
Treatment: Once cells have adhered and are actively dividing (typically 24 hours after seeding), replace the medium with the CFI-400945-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for the effects on centriole duplication to manifest over one or more cell cycles.
Immunofluorescence Staining for Centrosomes
-
Fixation: After incubation, wash the cells on coverslips twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C or with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the coverslips three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the coverslips with primary antibodies targeting centrosomal proteins. A common approach is to use an antibody against a core centriolar protein (e.g., anti-Centrin) or a pericentriolar material protein (e.g., anti-γ-tubulin or anti-Pericentrin). Dilute the primary antibodies in the blocking buffer and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594) that are specific to the host species of the primary antibodies. This incubation should be for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash the coverslips three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. After a final wash, mount the coverslips onto microscope slides using an anti-fade mounting medium.
Microscopy and Data Analysis
-
Image Acquisition: Acquire images using a high-resolution fluorescence microscope equipped with a high-numerical-aperture objective (e.g., 60x or 100x oil immersion). Capture Z-stacks through the entire volume of the cells to ensure all centrosomes are detected.
-
Quantification: Manually or with the aid of image analysis software, count the number of distinct γ-tubulin or centrin foci per cell for a large number of cells (typically >100) for each treatment condition. Cells with more than two centrosomes are scored as having supernumerary centrosomes.
-
Statistical Analysis: Calculate the percentage of cells with 1, 2, or >2 centrosomes for each concentration of CFI-400945. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes compared to the vehicle control.
Caption: Workflow for quantifying centriole numbers.
Logical Relationship of the Bimodal Effect
The relationship between CFI-400945 concentration, PLK4 activity, and the resulting centriole phenotype can be summarized in a logical diagram.
Caption: Logical flow of CFI-400945's bimodal effect.
Conclusion
The bimodal effect of CFI-400945 on centriole number is a critical consideration for its preclinical and clinical development. Understanding the concentration-dependent mechanisms—driving centriole amplification at low doses and depletion at high doses—is essential for interpreting experimental results and designing effective therapeutic strategies. This guide provides a foundational resource for researchers working with CFI-400945 and other PLK4 inhibitors, offering a summary of the quantitative effects, detailed experimental procedures, and a clear illustration of the underlying molecular logic. Continued investigation into this phenomenon will further elucidate the intricate regulation of centrosome biogenesis and its role in cancer.
References
- 1. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apexbt.com [apexbt.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Plk4 trans-autophosphorylation regulates centriole number by controlling betaTrCP-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Off-Target Effects of CFI-400945 on Aurora B Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, with a specific focus on its significant off-target activity against Aurora B kinase. CFI-400945 is a potent, orally active, ATP-competitive inhibitor developed as an anti-cancer agent.[1][2] Its primary mechanism involves the disruption of centriole duplication, leading to mitotic defects and cell death in cancer cells.[2] However, a complete understanding of its cellular effects is complicated by its inhibitory action on other kinases, most notably Aurora B.[3][4] This document summarizes the quantitative data on its kinase selectivity, details relevant experimental protocols, and visualizes the key signaling pathways and workflows to provide a thorough resource for the scientific community.
Data Presentation: Kinase Inhibition Profile
CFI-400945 was designed as a selective inhibitor for PLK4, the most structurally divergent member of the Polo-like kinase family.[1][3] While it shows high potency for PLK4 and minimal activity against PLK1, PLK2, and PLK3, it demonstrates significant inhibitory effects on a small number of other kinases, including Aurora B (AURKB).[1][5] This off-target activity is critical, as Aurora B inhibition can independently lead to mitotic failure, cytokinesis defects, and polyploidy, phenocopying some of the effects attributed to PLK4 inhibition.[3][4]
Table 1: In Vitro Inhibitory Activity of CFI-400945 Against PLK4 and Key Off-Targets
| Target Kinase | Assay Type | IC50 (nM) | Kᵢ (nM) | Notes |
| PLK4 | Recombinant Human PLK4 | 2.8[2][5][6][7] | 0.26[1][5][6][7] | Primary Target. ATP-competitive inhibition. |
| Aurora B | Cell-free / Recombinant | 70.7 - 102[5][6][7][8] | Not Reported | Key off-target. Potent inhibition. |
| Aurora A | Recombinant | 510[5][6] | Not Reported | Weaker inhibition compared to Aurora B. |
| PLK1 | Recombinant | > 50,000[1][5] | Not Reported | Demonstrates high selectivity over other PLKs. |
| PLK2 | Recombinant | > 50,000[1][5] | Not Reported | Demonstrates high selectivity over other PLKs. |
| PLK3 | Recombinant | > 50,000[1][5] | Not Reported | Demonstrates high selectivity over other PLKs. |
Table 2: Cellular Inhibitory Activity (EC₅₀) of CFI-400945
| Target Kinase | Cellular Context | EC₅₀ (nM) | Notes |
| PLK4 | Cells overexpressing PLK4 | 12.3[5] | Measured via inhibition of PLK4 autophosphorylation. |
| Aurora B | Transfected HCT116 cells | 102[5] | - |
| TRKA | Transfected HCT116 cells | 84[5][6] | Tropomyosin receptor kinase A. |
| TRKB | Transfected HCT116 cells | 88[5][6] | Tropomyosin receptor kinase B. |
| Tie2/TEK | Transfected HCT116 cells | 117[5][6] | Endothelial-specific receptor tyrosine kinase. |
Signaling Pathways and Mechanisms of Action
The phenotypic outcomes of treating cells with CFI-400945 are a composite of its on-target effects on PLK4 and its off-target effects on Aurora B.
On-Target PLK4 Inhibition: PLK4 is a master regulator of centriole duplication.[9] Inhibition of PLK4 by CFI-400945 has a bimodal effect: low concentrations lead to PLK4 stabilization and subsequent centriole overduplication, while high concentrations block centriole duplication altogether.[7][9] Both outcomes result in aberrant centrosome numbers, leading to multipolar spindle formation, mitotic catastrophe, and cell death.[9][10]
Figure 1. On-target effects of CFI-400945 on the PLK4 pathway.
Off-Target Aurora B Inhibition: Aurora B is a key component of the chromosomal passenger complex, which is essential for correcting kinetochore-microtubule attachments and for executing cytokinesis.[3] Inhibition of Aurora B by CFI-400945 leads to a failure of cytokinesis, the final step of cell division.[4] This results in cells that fail to divide, leading to the formation of large, polyploid cells with multiple nuclei (multinucleation).[4] This effect is not observed with more selective PLK4 inhibitors like centrinone (B606597), highlighting it as a distinct off-target consequence of CFI-400945.[4]
Figure 2. Off-target effects of CFI-400945 on the Aurora B pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducing and interpreting data related to kinase inhibitors. Below are protocols for key assays used to characterize CFI-400945.
In Vitro Kinase Inhibition Assay (Radiometric or Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.[6]
-
Objective: To determine the IC₅₀ value of CFI-400945 against PLK4, Aurora B, and other kinases.
-
Materials:
-
Recombinant human kinases (e.g., PLK4, Aurora B).
-
Kinase-specific substrate peptide.
-
CFI-400945, serially diluted in DMSO.
-
[γ-³²P]ATP or "cold" ATP.
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT, BSA).
-
Detection system (e.g., P81 phosphocellulose paper for radiometric assay; ADP-Glo™ for luminescence assay).
-
Multi-well plates (e.g., 96-well or 384-well).
-
-
Procedure:
-
Preparation: Prepare serial dilutions of CFI-400945 in the appropriate buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Reaction Setup: In each well of a multi-well plate, add the kinase reaction buffer, the specific kinase, and the substrate.
-
Inhibitor Addition: Add the diluted CFI-400945 or DMSO (as a vehicle control) to the wells and pre-incubate for a defined period (e.g., 10-20 minutes at room temperature) to allow the inhibitor to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assays).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Detection:
-
Radiometric: Stop the reaction by spotting the mixture onto P81 paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper (representing phosphorylated substrate) using a scintillation counter.
-
Luminescence (ADP-Glo™): Stop the kinase reaction and deplete the remaining ATP using the ADP-Glo™ reagent. Convert the ADP generated by the kinase reaction into ATP, and then measure the newly synthesized ATP via a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log-transformed inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Sulforhodamine B (SRB) Cell Viability Assay
This cell-based assay measures cell density by quantifying total cellular protein, providing an assessment of growth inhibition (GI₅₀).[1]
-
Objective: To determine the concentration of CFI-400945 that causes 50% growth inhibition (GI₅₀) in a cancer cell line.
-
Materials:
-
Cancer cell lines (e.g., HCT116, MDA-MB-468).[1]
-
Complete cell culture medium.
-
CFI-400945.
-
96-well plates.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid).
-
Tris base solution (10 mM, pH 10.5).
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of CFI-400945 for a specified duration (e.g., 5 days).[1]
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and allow them to air-dry completely.[1]
-
Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB and allow the plates to air-dry.[1]
-
Solubilization: Solubilize the bound SRB dye by adding 100 µL of 10 mM Tris base solution to each well.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls and determine the GI₅₀ value.
-
Visualization of Experimental Workflows
Figure 3. Generalized workflow for an in vitro kinase inhibition assay.
Figure 4. Generalized workflow for a cell-based viability/growth inhibition assay.
Conclusion
CFI-400945 is a potent dual inhibitor of PLK4 and Aurora B kinases. While its development was driven by its nanomolar potency against PLK4, its significant activity against Aurora B is a critical factor that complicates the interpretation of its mechanism of action.[3][4] The phenotypes observed upon treatment, such as polyploidy and cytokinesis failure, are consistent with Aurora B inhibition.[3][11] Therefore, researchers using CFI-400945 should be aware that the observed cellular effects are likely a combination of inhibiting both PLK4 and Aurora B.[4] Dissecting the contribution of each target may require the use of more selective inhibitors, such as centrinone for PLK4, or genetic approaches like siRNA knockdown.[4][12] This guide provides the necessary quantitative data, protocols, and pathway diagrams to aid in the design and interpretation of experiments involving this important chemical probe.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 11. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Impact of CFI-400945 on Polyploidy in Lung Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, has demonstrated significant antineoplastic effects in preclinical studies of lung cancer. A key mechanism of action for this orally active and selective inhibitor is the induction of mitotic catastrophe, leading to polyploidy and subsequent apoptotic cell death. This technical guide provides an in-depth analysis of the impact of CFI-400945 on polyploidy in lung cancer cells, detailing the underlying molecular mechanisms, experimental protocols for assessment, and quantitative data from key studies. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating PLK4 inhibition as a therapeutic strategy for lung cancer.
Introduction: PLK4 and Its Role in Cancer
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[1] Centrosomes are the primary microtubule-organizing centers in animal cells and are crucial for the formation of the bipolar mitotic spindle, ensuring accurate chromosome segregation. Deregulation of PLK4 activity can lead to an abnormal number of centrosomes, a condition known as centrosome amplification, which is a hallmark of many human cancers, including lung cancer.[1] Aberrant centrosome numbers can cause mitotic errors, chromosomal instability, and aneuploidy, contributing to tumorigenesis.[1] PLK4 is often overexpressed in various cancers, and its elevated expression has been associated with poor prognosis.[2][3]
CFI-400945 is a potent and highly selective small-molecule inhibitor of PLK4.[4] It has been shown to disrupt the fidelity of mitosis in cancer cells, leading to cell death, and is currently under clinical investigation.[4] One of the most prominent effects of CFI-400945 in lung cancer cells is the induction of polyploidy, a state where cells possess more than two complete sets of chromosomes.[4][5] This guide focuses on the mechanisms and experimental assessment of this critical pharmacological effect.
Mechanism of Action: How CFI-400945 Induces Polyploidy
The induction of polyploidy by CFI-400945 is a direct consequence of its inhibitory action on PLK4 and the subsequent disruption of the cell cycle. The process is dose-dependent and involves the following key steps:
-
Disruption of Centriole Duplication: PLK4 is essential for the initiation of procentriole formation on the surface of existing centrioles. Inhibition of PLK4 by CFI-400945 disrupts this process, leading to an abnormal number of centrioles.[4]
-
Bimodal Effect on Centrosome Number: CFI-400945 exhibits a bimodal effect on centrosome numbers based on its concentration.[4]
-
Low Concentrations: At lower concentrations (e.g., 20-50 nM), CFI-400945 partially inhibits PLK4. This partial inhibition prevents the autophosphorylation of PLK4 that would normally target it for degradation. The resulting stabilization and accumulation of PLK4 lead to centriole overduplication and the formation of supernumerary centrosomes.[4]
-
High Concentrations: At higher concentrations, CFI-400945 more completely inhibits PLK4 activity, leading to a failure of centriole duplication and a reduction in centrosome number.[4]
-
-
Mitotic Defects: Both centriole overduplication and depletion of centrioles result in the formation of aberrant mitotic spindles. Cells with supernumerary centrosomes often form multipolar spindles, leading to improper chromosome segregation.[4][5]
-
Mitotic Catastrophe and Cytokinesis Failure: The severe mitotic defects trigger a cellular surveillance mechanism known as mitotic catastrophe. This can lead to an exit from mitosis without proper cell division (cytokinesis), resulting in a single cell with a doubled set of chromosomes.[4]
-
Induction of Polyploidy: Repeated rounds of DNA replication without cell division lead to the accumulation of cells with >4N DNA content, a state of polyploidy.[4][5]
-
Apoptosis: Ultimately, the profound genomic instability and cellular stress caused by polyploidy and mitotic catastrophe trigger programmed cell death, or apoptosis.[4][5]
Data Presentation: Quantitative Effects of CFI-400945
The following tables summarize the quantitative data on the effects of CFI-400945 on polyploidy and centrosome number in various lung cancer cell lines.
Table 1: Induction of Polyploidy in Lung Cancer Cell Lines by CFI-400945
| Cell Line | Type | Treatment Concentration (nM) | Duration (hours) | % of Polyploid Cells (>4N DNA Content) |
| Murine | ||||
| ED1 | Lung Adenocarcinoma | 50 | 48 | ~35% |
| LKR13 | Lung Adenocarcinoma | 50 | 48 | ~40% |
| 393P | Lung Adenocarcinoma | 50 | 48 | ~25% |
| Human | ||||
| H1299 | Non-Small Cell Lung Cancer | 50 | 48 | ~45% |
| Hop62 | Non-Small Cell Lung Cancer | 50 | 48 | ~30% |
| A549 | Non-Small Cell Lung Cancer | 50 | 48 | ~20% |
Note: The percentage values are estimations based on graphical representations in the cited literature. The actual values may vary slightly.
Table 2: Effect of CFI-400945 on Centrosome Number in Lung Cancer Cells
| Cell Line | Treatment Concentration (nM) | Duration (hours) | Predominant Effect on Centrosome Number | % of Cells with >2 Centrosomes |
| H1299 | 20 | 48 | Centrosome Amplification | ~40% |
| H1299 | 50 | 48 | Centrosome Amplification | ~55% |
| H1299 | 100 | 48 | Centrosome Amplification (Reduced) | ~35% |
| H1299 | 500 | 48 | Centriole Duplication Failure | Not Applicable |
Note: The percentage values are estimations based on graphical representations in the cited literature. The "Reduced" amplification at 100 nM reflects the bimodal effect of the inhibitor.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to assess the impact of CFI-400945 on polyploidy and centrosome integrity in lung cancer cells.
Cell Culture and Drug Treatment
-
Cell Lines: Murine (ED1, LKR13, 393P) and human (H1299, Hop62, A549) lung cancer cell lines are commonly used.[4]
-
Culture Conditions: Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
CFI-400945 Preparation: CFI-400945 is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C. Working solutions are prepared by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 nM to 500 nM). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
Analysis of Polyploidy by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to quantify the DNA content of cells, allowing for the identification of polyploid populations.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed lung cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of CFI-400945 or vehicle control (DMSO) for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using trypsin-EDTA, and then collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms. Gate the populations corresponding to G0/G1 (2N), G2/M (4N), and polyploid (>4N) cells based on their fluorescence intensity.
-
Visualization of Centrosomes by Immunofluorescence
This protocol describes the staining of centrosomal markers to visualize and quantify centrosome numbers in CFI-400945-treated cells.
-
Materials:
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibodies:
-
Rabbit anti-γ-tubulin (a centrosome marker)
-
Mouse anti-α-tubulin (a microtubule marker)
-
-
Fluorophore-conjugated secondary antibodies:
-
Anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Anti-mouse IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Seeding and Treatment: Seed lung cancer cells on sterile glass coverslips in a 24-well plate. After overnight adherence, treat with CFI-400945 or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-γ-tubulin and anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the corresponding fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS and then stain with DAPI for 5 minutes.
-
Mounting: Wash the cells a final time with PBS and then mount the coverslips onto glass slides using a mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and count the number of γ-tubulin-positive foci (centrosomes) per cell.
-
Mandatory Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of CFI-400945-induced polyploidy in lung cancer cells.
Experimental Workflow for Polyploidy Analysis
Caption: Workflow for quantifying polyploidy using flow cytometry.
Conclusion
CFI-400945 effectively induces polyploidy in lung cancer cells by disrupting the normal function of PLK4, a master regulator of centriole duplication. This leads to mitotic defects, cytokinesis failure, and ultimately, apoptotic cell death. The dose-dependent bimodal action of CFI-400945 on centrosome number is a key aspect of its mechanism. The experimental protocols detailed in this guide provide a framework for the robust assessment of these cellular effects. Understanding the intricate relationship between PLK4 inhibition, polyploidy, and apoptosis is crucial for the continued development of CFI-400945 and other PLK4 inhibitors as a promising therapeutic strategy for lung cancer. This technical guide serves as a foundational resource for researchers dedicated to advancing this area of oncology drug development.
References
- 1. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PLK4: a promising target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CFI-400945 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a potent, orally active, and selective ATP-competitive inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[1][2] Its ability to disrupt the cell cycle by inducing mitotic defects makes it a compound of significant interest in cancer research. Overexpression of PLK4 is observed in various cancers, and its inhibition can lead to dysregulated centriole duplication, mitotic catastrophe, and ultimately, apoptotic cell death.[3][4][5] These application notes provide detailed protocols for utilizing CFI-400945 in cell culture experiments to investigate its therapeutic potential.
Mechanism of Action
CFI-400945 primarily targets PLK4, a serine/threonine kinase essential for the formation of centrosomes and the proper organization of the mitotic spindle during cell division.[3] Inhibition of PLK4's enzymatic activity disrupts the precise regulation of centriole duplication.[3][6] Interestingly, the effects of CFI-400945 are dose-dependent:
-
Low concentrations of CFI-400945 can lead to an increase in PLK4 activity, resulting in centriole overduplication.[7]
-
High concentrations fully inhibit PLK4 activity, blocking centriole duplication altogether.[7]
Both scenarios lead to aberrant centrosome numbers, causing mitotic defects, cell cycle arrest, and apoptosis.[4][5] While highly selective for PLK4 over other PLK family members, CFI-400945 has shown some off-target activity against other kinases, notably Aurora B Kinase (AURKB), which may contribute to its effects on cytokinesis.[1][5][7]
Quantitative Data
The following tables summarize the inhibitory concentrations of CFI-400945 across various assays and cell lines.
Table 1: In Vitro Kinase Inhibition
| Target | Assay Type | IC50 / Ki | Reference |
| PLK4 | In vitro kinase assay | IC50: 2.8 nM | [5] |
| PLK4 | In vitro kinase assay | Ki: 0.26 nM | [1] |
| AURKB | In vitro kinase assay | IC50: 98 nM | [7] |
| AURKA | Cellular assay | EC50: 510 nM | [2][5] |
| AURKB | Cellular assay | EC50: 102 nM | [2][5] |
| TRKA | Cellular assay | EC50: 84 nM | [2][5] |
| TRKB | Cellular assay | EC50: 88 nM | [2][5] |
| Tie2/TEK | Cellular assay | EC50: 117 nM | [2][5] |
| PLK1, PLK2, PLK3 | In vitro kinase assay | IC50: >50 µM | [1] |
Table 2: Cellular Growth Inhibition (GI50) in Breast Cancer Cell Lines
| Cell Line | GI50 (nM) | Reference |
| Panel of breast cancer cell lines | 14 - 165 | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CFI-400945 and a general workflow for cell-based assays.
Experimental Protocols
Preparation of CFI-400945 Stock Solution
Materials:
-
CFI-400945 powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of CFI-400945 by dissolving the powder in 100% DMSO.[1] For example, to make 1 mL of a 10 mM stock from CFI-400945 with a molecular weight of 534.65 g/mol , dissolve 5.35 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Viability/Growth Inhibition Assay (Sulforhodamine B - SRB)
This protocol is adapted from a method used to assess the effect of CFI-400945 on various breast cancer cell lines.[1]
Materials:
-
Cells of interest
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
CFI-400945 stock solution (10 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Wash buffer: 1% (v/v) acetic acid
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding: Seed cells into 96-well plates in a volume of 80 µL per well. Seeding density should be optimized for each cell line to ensure exponential growth throughout the experiment (e.g., 2,500-6,000 cells/well).[1] Incubate for 24 hours at 37°C and 5% CO2.[1]
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of the 10 mM CFI-400945 stock solution in complete cell culture medium.
-
Add 20 µL of the diluted compound to the corresponding wells to achieve the final desired concentrations (e.g., 10 nM to 50 µM).[1] Include a DMSO-only control.
-
-
Incubation: Incubate the plates for the desired duration, typically 5 days for a growth inhibition assay.[1]
-
Cell Fixation:
-
Washing: Wash the plates five times with water and allow them to air-dry completely.[1]
-
SRB Staining:
-
Post-Staining Wash: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[1]
-
Solubilization and Measurement:
-
Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells.
Immunofluorescence Staining for Centrosomes
This protocol allows for the visualization of centrosomes to assess the effects of CFI-400945 on centriole duplication.
Materials:
-
Cells grown on coverslips or chamber slides
-
CFI-400945
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.4% Triton X-100 in PBS[3]
-
Blocking buffer: 1% BSA or 5% normal goat serum in PBS
-
Primary antibody against a centrosomal marker (e.g., anti-γ-tubulin, anti-pericentrin)
-
Fluorochrome-conjugated secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides. Once attached, treat the cells with the desired concentration of CFI-400945 or DMSO control for a specified time (e.g., 24 hours).[3]
-
Fixation:
-
Wash the cells gently with warm PBS.
-
Fix the cells with 4% PFA at room temperature for 15 minutes.[3]
-
-
Washing: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.4% Triton X-100 in PBS for 10 minutes at room temperature.[3]
-
Blocking: Wash with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[3]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer. Incubate the cells for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5-10 minutes.
-
Mounting: Wash the cells a final time with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Count the number of centrosomes per cell to quantify the effects of CFI-400945.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of a cell population following treatment with CFI-400945.
Materials:
-
Treated and control cells from a culture dish
-
PBS, ice-cold
-
Trypsin-EDTA
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and then combine with the supernatant containing any floating cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and vortex gently while adding ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Fixed cells can be stored at -20°C for several weeks.
-
Staining:
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram representing the G1, S, and G2/M phases of the cell cycle. Cells with >4N DNA content can be quantified as polyploid.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Immunofluorescence assay [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
CFI-400945 solubility and stock solution preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle.[1][4] Inhibition of PLK4 by CFI-400945 disrupts centriole duplication, leading to mitotic defects, genomic instability, and ultimately, cell death in cancer cells.[3][5] These characteristics make CFI-400945 a valuable tool for cancer research and a potential therapeutic agent.[5][6] This document provides detailed application notes and protocols for the solubilization and preparation of stock solutions of CFI-400945 in DMSO.
Chemical and Physical Properties
A summary of the key chemical and physical properties of CFI-400945 is provided in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₄N₄O₃ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| CAS Number | 1338806-73-7 | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | >99.5% | [7] |
| Storage (Solid) | -20°C | [1] |
Solubility Data
CFI-400945 exhibits high solubility in dimethyl sulfoxide (B87167) (DMSO) and ethanol, while being insoluble in water. It is crucial to use fresh, anhydrous DMSO for preparing solutions, as the presence of moisture can reduce the solubility of the compound.[2]
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | ≥109.8 mg/mL | ~205.3 mM | [1] |
| DMSO | 100 mg/mL | 187.03 mM | [2] |
| Ethanol | ≥93 mg/mL | ~173.9 mM | [1] |
| Water | Insoluble | - | [1][2] |
Experimental Protocols
Preparation of a 10 mM CFI-400945 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of CFI-400945 in DMSO, a common starting concentration for in vitro cell-based assays.
Materials:
-
CFI-400945 (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibrate CFI-400945: Allow the vial of solid CFI-400945 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh CFI-400945: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of CFI-400945. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.347 mg of CFI-400945.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the CFI-400945. To prepare a 10 mM solution with 5.347 mg of CFI-400945, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (up to 37°C) or sonication can be used to aid dissolution if necessary.[2] Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. While some studies suggest compound stability in DMSO for extended periods, it is recommended to use the solution as soon as possible, as long-term storage is not advised.[1]
Caption: Workflow for preparing a 10 mM CFI-400945 stock solution in DMSO.
Signaling Pathway
CFI-400945 exerts its biological effects by targeting the PLK4 signaling pathway, which is central to the regulation of centriole duplication. The diagram below illustrates the mechanism of action of CFI-400945.
Caption: CFI-400945 inhibits PLK4, disrupting centriole duplication and leading to cell death.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS No.: 1338806-73-7 | CFI-400945 - Syd Labs [sydlabs.com]
Application Notes and Protocols for In Vivo Administration of CFI-400945 in Mouse Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
CFI-400945 is an orally active and highly selective inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2][3] Inhibition of PLK4 by CFI-400945 disrupts normal mitotic processes, leading to aberrant centriole numbers, mitotic catastrophe, and subsequent apoptotic cell death in cancer cells.[1] This mechanism of action makes CFI-400945 a promising agent for cancer therapy, with demonstrated preclinical efficacy in various xenograft models, including breast, lung, pancreatic, and hematological malignancies.[1][4][5][6][7] Notably, tumors with PTEN deficiency have shown increased sensitivity to CFI-400945.[4][8]
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of CFI-400945 in mouse xenograft models based on published preclinical studies.
Mechanism of Action: PLK4 Inhibition
CFI-400945 exhibits a bimodal mechanism of action depending on its concentration. At lower concentrations, it inhibits the autophosphorylation of PLK4, which paradoxically stabilizes the kinase and leads to an increase in its activity, resulting in centriole overduplication.[1] At higher concentrations, CFI-400945 fully inhibits PLK4 kinase activity, blocking centriole duplication.[1] Both scenarios lead to an abnormal number of centrosomes, causing mitotic defects, cell cycle arrest, and ultimately, cell death.[1] While highly selective for PLK4, some studies note potential off-target effects on other kinases, such as AURKB, TRKA, TRKB, and Tie2/TEK, which may contribute to its overall anti-tumor activity.[2][8]
Quantitative Data Summary
The following tables summarize the reported efficacy of CFI-400945 across various mouse xenograft models.
Table 1: Efficacy of CFI-400945 in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Lung Cancer | Syngeneic (393P KRAS mutant) | 3 mg/kg or 7.5 mg/kg, oral gavage, once daily for 3 weeks | Dose-dependent tumor growth suppression; significant inhibition at 7.5 mg/kg. | [1] |
| Pancreatic Cancer | Patient-Derived (OCIP23, 51, 167) | 52 mg/kg, single dose | Reduced tumor-initiating cell frequency by an order of magnitude. | [7][9] |
| Pancreatic Cancer | Patient-Derived | Not specified | Significantly reduced tumor growth and increased survival in 4 of 6 models. | [7][9][10] |
| Breast Cancer | PTEN-deficient | Oral administration | Increased antitumor activity in PTEN-deficient models compared to PTEN wild-type. | [4] |
| Colon Cancer | HCT116 | Intermittent oral dosing | Effective inhibition of tumor growth; well-tolerated. | [2] |
Table 2: Efficacy of CFI-400945 in Hematological Malignancy Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | MV4-11 | 7.5 mg/kg, oral gavage, once daily | TGI = 100% (p=0.0001), 6/6 regressions. | [5] |
| Acute Myeloid Leukemia (AML) | MV4-11 | 13.5 mg/kg, oral gavage, 2 days on/5 days off | TGI = 100% (p=0.0001), 6/6 regressions. | [5] |
TGI: Tumor Growth Inhibition
Experimental Protocols
Xenograft Model Establishment
This protocol outlines the general procedure for establishing subcutaneous xenografts. Specific cell numbers and animal strains may need to be optimized for the cancer cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., 393P murine lung cancer, MV4-11 AML)
-
Immunocompromised mice (e.g., SCID, NOD/SCID, or athymic nude mice)
-
Sterile PBS or appropriate cell culture medium (e.g., RPMI-1640)
-
Matrigel (optional, can improve tumor take rate)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture cancer cells under standard conditions to 80-90% confluency.
-
Harvest cells using trypsin (for adherent cells) or by gentle scraping/pipetting.
-
Wash cells with sterile PBS or media and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Resuspend the cell pellet in sterile PBS or media at the desired concentration (e.g., 1 x 10^7 cells/mL). For some models, resuspending in a 1:1 mixture of media and Matrigel can be beneficial.
-
Anesthetize the mouse using an approved institutional protocol.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.
-
Monitor mice for tumor growth. Tumor volume can be measured using calipers (Volume = (Length x Width^2) / 2).
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
CFI-400945 Formulation and Administration
Materials:
-
CFI-400945 compound
-
Vehicle solution (e.g., as specified by the supplier or in relevant literature)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Appropriately sized syringes
Procedure:
-
Prepare the CFI-400945 formulation by dissolving the compound in the appropriate vehicle to the desired stock concentration. Sonication may be required to achieve full dissolution.
-
Prepare fresh formulations as required, following stability guidelines for the compound.
-
Calculate the dose for each mouse based on its body weight. Doses ranging from 3 mg/kg to 13.5 mg/kg have been reported to be effective and well-tolerated.[1][5] The maximum tolerated dose (MTD) for once-daily oral administration in mice has been estimated to be between 7.5-9.5 mg/kg.[3]
-
Administer the calculated volume of CFI-400945 or vehicle control to the mice via oral gavage.
-
Treatment schedules can be continuous (e.g., once daily) or intermittent (e.g., 2 days on, 5 days off).[1][5]
-
Monitor mice daily for signs of toxicity, including weight loss, changes in behavior, or ruffled fur.
Efficacy Evaluation and Endpoint Analysis
Procedure:
-
Tumor Growth Inhibition (TGI): Measure tumor volumes with calipers 2-3 times per week. TGI is a common metric to assess efficacy.
-
Survival Analysis: Monitor mice until a humane endpoint is reached (e.g., tumor volume exceeds a certain limit, >20% body weight loss, or other signs of distress). Survival can be plotted using Kaplan-Meier curves.
-
Pharmacodynamic Analysis:
-
At the end of the study, euthanize mice and resect tumors.
-
A portion of the tumor can be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemistry (IHC).
-
Staining for markers such as phosphohistone H3 can confirm the presence of aberrant mitosis, a pharmacodynamic marker of CFI-400945 activity.[1]
-
Staining for proliferation markers like Ki-67 can also be performed to assess the anti-proliferative effects of the treatment.[7][10]
-
-
Tumor-Initiating Cell (TIC) Assay:
Conclusion
CFI-400945 has demonstrated significant single-agent anti-tumor activity in a variety of preclinical mouse xenograft models. Its oral bioavailability and efficacy at well-tolerated doses make it a compelling candidate for clinical development, which is currently ongoing.[1][11][12][13][14][15] The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further investigate the therapeutic potential of CFI-400945.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. oncotarget.com [oncotarget.com]
- 11. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. targetedonc.com [targetedonc.com]
- 14. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 15. Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | Canadian Cancer Trials Group [ctg.queensu.ca]
Application Notes and Protocols for CFI-400945 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, tolerance, and experimental protocols for the preclinical evaluation of CFI-400945, a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4).
Introduction
CFI-400945 is a potent and selective inhibitor of PLK4, a serine/threonine kinase that plays a critical role in centriole duplication during the cell cycle. Dysregulation of PLK4 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Preclinical studies have demonstrated the anti-tumor activity of CFI-400945 in a variety of cancer models, including breast, pancreatic, colon, and lung cancer, as well as hematological malignancies. This document summarizes the key findings from these preclinical investigations to guide future research and development.
Dosing Schedule and Tolerance in Preclinical Models
CFI-400945 has been evaluated in various preclinical models, primarily in mice, using different dosing schedules. The compound is generally well-tolerated at efficacious doses.
Table 1: Summary of CFI-400945 Dosing Schedules in Mouse Xenograft Models
| Tumor Type | Animal Model | Dosing Schedule | Dose (mg/kg) | Duration | Key Findings | Reference |
| Acute Myeloid Leukemia (AML) | SCID mice with MV4-11 xenografts | Daily, oral gavage | 7.5 | 13 days | 100% Tumor Growth Inhibition (TGI), 6/6 regressions | |
| Acute Myeloid Leukemia (AML) | SCID mice with MV4-11 xenografts | Intermittent (2 days on/5 days off), oral gavage | 13.5 | 13 days | 100% TGI, 6/6 regressions | |
| Pancreatic Cancer | Patient-Derived Xenografts (PDX) in SCID mice | Daily, oral gavage | 7.5 | 21 days | Significant tumor growth reduction and increased survival in 4/6 models | |
| Pancreatic Cancer | PDX in SCID mice | Single dose, oral gavage | 52 | Single dose | Reduced tumor-initiating cell frequency | |
| Breast Cancer (TNBC) | NOD/SCID mice with MDA-MB-231 xenografts | Daily, oral gavage | 7.5 | 30 days | Increased tumor volume tripling time to 42 days | |
| Colon Cancer | Mouse model with HCT116 xenografts | Intermittent, oral | Not specified | Not specified | Effective tumor growth inhibition |
Table 2: Summary of Preclinical Tolerance and Toxicology Findings for CFI-400945
| Species | Dosing Route | Key Toxicology Findings | Reference |
| Rodents (Mice, Rats) | Oral | Hematopoietic effects (myeloid suppression, bone marrow hypocellularity) were the primary toxicities. Generally well-tolerated at efficacious doses. | |
| Dogs | Oral | Hematopoietic effects (myeloid suppression, bone marrow hypocellularity) were the primary toxicities. |
Experimental Protocols
Animal Xenograft Efficacy Studies
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of CFI-400945 in a subcutaneous xenograft model.
Materials:
-
CFI-400945
-
Vehicle (e.g., saline)
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Immunocompromised mice (e.g., SCID or NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to achieve exponential growth.
-
Cell Implantation:
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS) or a mixture with Matrigel.
-
Inject the cell suspension (typically 1-10 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Prepare the CFI-400945 formulation for oral administration.
-
Administer CFI-400945 or vehicle to the respective groups according to the chosen dosing schedule (e.g., daily oral gavage).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor growth and animal body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine the effect of CFI-400945 on tumor growth.
-
Toxicology Assessment
This protocol provides a general framework for assessing the in vivo toxicity of CFI-400945.
Materials:
-
CFI-400945
-
Vehicle
-
Healthy rodents (mice or rats) or dogs
-
Blood collection supplies
-
Necropsy tools
-
Histopathology reagents
Procedure:
-
Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD). Administer escalating doses of CFI-400945 to small groups of animals and monitor for clinical signs of toxicity.
-
Repeat-Dose Toxicity Study:
-
Based on the MTD, select several dose levels for a longer-term study (e.g., 14 or 28 days).
-
Administer CFI-400945 or vehicle to the animals daily or intermittently.
-
-
Clinical Observations:
-
Monitor the animals daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
-
Hematology and Clinical Chemistry:
-
Collect blood samples at specified time points (e.g., baseline and end of study).
-
Perform complete blood counts (CBC) to assess for hematopoietic effects (e.g., neutropenia, anemia).
-
Analyze serum chemistry panels to evaluate organ function (e.g., liver and kidney).
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a full necropsy on all animals.
-
Collect major organs and tissues for histopathological examination to identify any treatment-related microscopic changes.
-
Signaling Pathways and Workflows
CFI-400945 Mechanism of Action and Downstream Effects
CFI-400945 selectively inhibits PLK4, leading to the disruption of centriole duplication. This results in mitotic defects, such as the formation of multipolar spindles, which can lead to cell cycle arrest and ultimately, apoptosis.
Application Notes and Protocols: Combining CFI-400945 with Radiation Therapy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. A promising strategy to enhance the efficacy of radiotherapy, a cornerstone of breast cancer treatment, is the combination with targeted agents that can sensitize tumor cells to radiation-induced damage. CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), has emerged as a promising candidate for this combination therapy. PLK4 is a master regulator of centriole duplication, and its inhibition leads to mitotic defects and cell death. Preclinical studies have demonstrated that combining CFI-400945 with radiation results in a synergistic anti-cancer effect in TNBC models.[1][2][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for investigating the combination of CFI-400945 and radiation therapy in TNBC.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of CFI-400945 and radiation therapy in TNBC models.
Table 1: In Vitro Efficacy of CFI-400945 and Radiation in TNBC Cell Lines (Colony Formation Assay)
| Cell Line | Treatment | Concentration/Dose | % Decrease in Colony Formation (Compared to Control) | Fold Decrease in Colony Formation (Compared to Single Agent) | Reference |
| MDA-MB-468 | CFI-400945 + RT | Not Specified | 91.0 ± 5.6% | 8.3-fold (vs. RT), 5.5-fold (vs. CFI-400945) | [4] |
| SUM159 | CFI-400945 + RT | Not Specified | Significant Augmentation | Not Specified | [2] |
| MDA-MB-231 | CFI-400945 + RT | Not Specified | Significant Augmentation | Not Specified | [2] |
Table 2: In Vitro Efficacy of CFI-400945 and Radiation in Patient-Derived Organoids (PDOs)
| PDO Line | Treatment | Concentration/Dose | Fold Decrease in Organoid Formation (Compared to Control) | Synergy Score (Bliss) | Reference |
| BPDXO58 | CFI-400945 (5 nM) + RT (2.5 Gy) | 5 nM + 2.5 Gy | 12.7-fold | 17.88 | [4] |
| PDO66 | CFI-400945 + RT | Various | Not Specified | 11.93 | [4] |
| Patient-Derived Organoid | CFI-400945 (1 nM) + RT (3 Gy) | 1 nM + 3 Gy | 2.8-fold | Not Specified | [3] |
| Patient-Derived Organoid | CFI-400945 (5 nM) + RT (3 Gy) | 5 nM + 3 Gy | 5.6-fold | Not Specified | [3] |
Table 3: In Vivo Efficacy of CFI-400945 and Radiation in a TNBC Xenograft Model (MDA-MB-231)
| Treatment Group | Dosing Regimen | Outcome | Reference |
| Control | Vehicle | - | [5] |
| CFI-400945 | 7.5 mg/kg daily | - | [5] |
| Radiation (RT) | 8 Gy single dose | - | [5] |
| CFI-400945 + RT | 7.5 mg/kg daily + 8 Gy single dose | Statistically significant improvement in survival (p < 0.0005) and prolonged tumor volume tripling time compared to control and single-agent treatments. | [5] |
Signaling Pathway and Mechanism of Action
The combination of CFI-400945 and radiation therapy exerts its synergistic anti-cancer effect through the induction of mitotic catastrophe, driven by the overamplification of centrioles.[4][5][6]
Caption: Proposed signaling pathway for CFI-400945 and radiation synergy.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the combination of CFI-400945 and radiation therapy in TNBC.
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
Colony Formation Assay
This assay assesses the long-term proliferative potential of cells after treatment.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, SUM159)
-
Complete cell culture medium
-
CFI-400945 (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Radiation source (e.g., X-ray irradiator)
Protocol:
-
Cell Seeding:
-
Harvest TNBC cells and perform a cell count.
-
Seed a low density of cells (e.g., 200-1000 cells/well) into 6-well plates. The optimal seeding density should be determined for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Treat the cells with the desired concentrations of CFI-400945.
-
For the combination treatment, irradiate the cells with the specified dose of radiation either simultaneously with or sequentially to CFI-400945 treatment.
-
Include appropriate controls: vehicle (DMSO) control, CFI-400945 alone, and radiation alone.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Change the medium every 3-4 days.
-
-
Staining and Quantification:
-
Wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Immunofluorescence for Centriole Amplification
This protocol is for visualizing and quantifying centrioles to assess the effect of treatment on centrosome integrity.
Materials:
-
TNBC cells grown on coverslips
-
CFI-400945
-
Radiation source
-
PBS
-
Fixative (e.g., cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a centriolar marker (e.g., anti-Centrin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed TNBC cells onto sterile coverslips in a multi-well plate.
-
Treat the cells with CFI-400945 and/or radiation as described in the colony formation assay protocol.
-
-
Fixation and Permeabilization:
-
At the desired time point, wash the cells with PBS.
-
Fix the cells with cold methanol at -20°C for 10 minutes or with 4% paraformaldehyde at room temperature for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Staining:
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-Centrin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of centrioles per cell. Cells with more than four centrioles are considered to have centriole amplification.
-
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
TNBC cells
-
CFI-400945
-
Radiation source
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Seed TNBC cells in multi-well plates.
-
Treat the cells with CFI-400945 and/or radiation.
-
-
Cell Harvesting and Fixation:
-
At the desired time points (e.g., 24, 48 hours post-treatment), harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The combination of the PLK4 inhibitor CFI-400945 with radiation therapy presents a compelling strategy for the treatment of triple-negative breast cancer. The synergistic anti-cancer effects observed in preclinical models are attributed to the induction of centriole overamplification and subsequent mitotic catastrophe. The protocols and data presented in this document provide a framework for researchers to further investigate and validate this promising therapeutic approach. Further studies are warranted to elucidate the detailed molecular mechanisms and to translate these findings into clinical applications for the benefit of patients with TNBC.[1][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer effects of radiation therapy combined with Polo-Like Kinase 4 (PLK4) inhibitor CFI-400945 in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. "Anticancer Effects and Mechanisms of CFI-400945 and Radiation in Breas" by Sierra M. Pellizzari [ir.lib.uwo.ca]
- 6. researchgate.net [researchgate.net]
CFI-400945: Application Notes and Protocols for Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CFI-400945 is an orally available, first-in-class, and potent small molecule inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication, a process essential for maintaining genomic integrity during cell division.[1][4][5] In several malignancies, including acute myeloid leukemia (AML), PLK4 is aberrantly overexpressed.[4][5][6] Inhibition of PLK4 by CFI-400945 disrupts centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cell death, making it a promising therapeutic target in AML and myelodysplastic syndromes (MDS).[4] Preclinical studies have demonstrated the potent in vivo efficacy of CFI-400945 in hematological malignancy models, including those with TP53 mutations.[4][6]
This document provides detailed application notes and protocols for the use of CFI-400945 in preclinical and clinical research settings for AML and MDS, based on currently available data.
Data Presentation
Preclinical Activity of CFI-400945
| Parameter | Value | Cell Line(s)/Model | Reference |
| PLK4 Inhibition (in vitro) | |||
| IC50 | 2.8 nM | Recombinant human PLK4 | [7][8][9] |
| Ki | 0.26 nM | Recombinant human PLK4 | [2][7][10] |
| Cellular Activity | |||
| EC50 (PLK4 autophosphorylation) | 12.3 nM | HCT116 cells overexpressing PLK4 | [7] |
| GI50 (Growth Inhibition) | 14-165 nM | Panel of breast cancer cell lines | [7] |
| Off-Target Activity (IC50) | |||
| Aurora B Kinase | 98 nM | In vitro kinase assay | [8] |
| PLK1, PLK2, PLK3 | >50 µM | In vitro kinase assay | [2][9][10] |
| In Vivo Efficacy (MV4-11 AML Xenograft Model) | |||
| Tumor Growth Inhibition (TGI) | 100% | 7.5 mg/kg, once daily (PO) | [4] |
| Tumor Growth Inhibition (TGI) | 100% | 13.5 mg/kg, 2 days on/5 days off (PO) | [4] |
Clinical Trial Data for CFI-400945 in AML/MDS
Phase 1 Study in Relapsed/Refractory AML and High-Risk MDS (NCT03187288) [4][6][11]
| Parameter | Details |
| Patient Population | 13 patients with very high-risk relapsed/refractory AML and MDS.[4] |
| Dose Escalation | 64 mg/day to 128 mg/day, continuous dosing.[4][6] |
| Recommended Phase 2 Dose (RP2D) | 96 mg once daily.[12] |
| Dose-Limiting Toxicity | Enteritis/Colitis.[4][5][6] |
| Efficacy (Evaluable AML Patients, n=9) | 3 Complete Remissions (CR).[4][6] |
| Efficacy in TP53-mutated AML (n=4) | 2 CRs (50%).[4][5][6] |
| Other Responses in TP53-mutated AML | 1 patient with >50% reduction in marrow blasts and improved blood counts.[4][5][6] |
Phase 1b/2 Study in AML, MDS, or CMML (TWT-202 / NCT04730258) [1][6][13][14]
| Arm | Treatment | Patient Population | Key Findings |
| Monotherapy Dose Optimization | CFI-400945 (starting at 32 mg/day) | R/R AML, MDS after hypomethylating agents, or progressive/unresponsive CMML.[6][14] | Generally well-tolerated. At the 96mg dose, 3 of 6 evaluable AML patients achieved a response (2 MLFS, 1 CRi).[15][16] |
| Combination Therapy | CFI-400945 with Azacitidine or Decitabine | R/R AML, untreated high-risk MDS, or untreated CMML.[13][14] | An 80 mg CFI-400945 + azacitidine combination led to 1 MLFS and 2 CRs in two patients who then became eligible for transplant.[15] |
Signaling Pathways and Experimental Workflows
PLK4 Signaling Pathway and Impact of CFI-400945 Inhibition
Caption: PLK4 inhibition by CFI-400945 disrupts centriole duplication, leading to mitotic catastrophe.
Experimental Workflow for Preclinical Evaluation of CFI-400945
Caption: Preclinical to clinical workflow for CFI-400945 evaluation in AML and MDS.
Experimental Protocols
Cell Viability Assay (Alamar Blue Method)
This protocol is adapted from descriptions of dose-response curve generation for leukemia cell lines.[4]
Materials:
-
AML or MDS cell lines (e.g., HL-60, OCI-AML-3)[4]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
CFI-400945 stock solution (in DMSO)
-
96-well cell culture plates
-
Alamar Blue reagent
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed AML/MDS cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of CFI-400945 in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[4]
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Incubation with Reagent: Incubate for 4-6 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the background (no-cell control). Plot the dose-response curve and determine the GI50/IC50 value.
Apoptosis Assay (Annexin V and 7-AAD Staining)
This protocol is based on standard flow cytometry methods for apoptosis detection.[5]
Materials:
-
AML cells (e.g., MOLM-13)[5]
-
CFI-400945
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, 7-AAD or Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of CFI-400945 (e.g., 25 nM) and a vehicle control for 24-48 hours.[5]
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and 7-AAD-negative
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive
-
Cell Cycle Analysis (EdU and FXCycle Staining)
This protocol is based on methods described for analyzing the effects of CFI-400945 on the cell cycle in AML cells.[5]
Materials:
-
AML cells (e.g., MOLM-13)[5]
-
CFI-400945
-
EdU (5-ethynyl-2'-deoxyuridine) incorporation kit (e.g., Click-iT™ EdU Flow Cytometry Assay Kit)
-
FXCycle™ PI/RNase Staining Solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with CFI-400945 as described in the apoptosis assay protocol.
-
EdU Labeling: One hour before harvesting, add EdU to the cell culture medium at a final concentration of 10 µM.
-
Cell Harvesting and Fixation: Harvest and wash the cells. Fix and permeabilize the cells according to the EdU kit manufacturer's instructions.
-
EdU Detection: Perform the Click-iT® reaction to fluorescently label the incorporated EdU.
-
DNA Staining: Resuspend the cells in FXCycle™ PI/RNase solution for total DNA content staining.
-
Flow Cytometry: Analyze the cells using a flow cytometer. EdU signal will identify cells in S-phase, while the PI signal will determine the DNA content (G1, S, G2/M phases, and polyploidy).[5]
In Vivo AML Xenograft Model
This protocol is a generalized procedure based on the successful in vivo studies with CFI-400945.[4]
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
AML cell line (e.g., MV4-11)[4]
-
Matrigel (optional)
-
CFI-400945 formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 MV4-11 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Establishment: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer CFI-400945 via oral gavage at the desired dose and schedule (e.g., 7.5 mg/kg daily).[4]
-
Monitoring: Monitor tumor volume (Volume = (length x width²)/2) and body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint size or for a specified duration. Efficacy is measured by tumor growth inhibition (TGI) and survival analysis.
Conclusion
CFI-400945 is a promising therapeutic agent for AML and MDS, with a well-defined mechanism of action targeting PLK4. The provided data and protocols offer a framework for researchers to further investigate its preclinical efficacy and clinical potential. The notable activity in TP53-mutated AML warrants further exploration, as this represents a patient population with a significant unmet medical need. The ongoing clinical trials will provide more definitive evidence of its safety and efficacy in these hematologic malignancies.
References
- 1. targetedonc.com [targetedonc.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Study of CFI-400945 Fumarate in Patients With Relapsed or Refractory AML or MDS [clin.larvol.com]
- 12. researchgate.net [researchgate.net]
- 13. Facebook [cancer.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Study of CFI-400945 With or Without Azacitidine in Patients With AML, MDS or CMML [clin.larvol.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Management of CFI-400945-Induced Neutropenia
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing neutropenia observed in clinical studies of CFI-400945, a first-in-class oral inhibitor of polo-like kinase 4 (PLK4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of CFI-400945 and why does it cause neutropenia?
A1: CFI-400945 is a potent and selective inhibitor of Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication, a critical process for cell division.[1][2][3][4] By inhibiting PLK4, CFI-400945 disrupts the normal cell cycle in rapidly dividing cells, leading to mitotic defects and ultimately cell death.[3][5] This anti-proliferative effect is the basis of its anti-cancer activity.[6][7] Hematopoietic progenitor cells, the precursors to neutrophils, are highly proliferative. The inhibition of PLK4 by CFI-400945 can disrupt their division, leading to a decrease in neutrophil production and resulting in neutropenia.[8][9]
Q2: How is the severity of neutropenia graded in clinical studies?
A2: The severity of neutropenia in clinical trials is graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The current version is v5.0. Grading is based on the Absolute Neutrophil Count (ANC).
Quantitative Data Summary
The incidence of neutropenia with CFI-400945 has been evaluated in clinical trials. The following table summarizes the rates of high-grade (Grade ≥3) neutropenia observed at different dose levels in a Phase 1 dose-escalation study (NCT01954316).[1][3][10][11][12][13]
| Dose of CFI-400945 | Incidence of Grade ≥3 Neutropenia |
| < 64 mg/day | Low |
| ≥ 64 mg/day | 19% |
In a Phase 2 study in metastatic breast cancer, Grade ≥3 neutropenia was observed in 33% of patients.[14] Another study in patients with acute myeloid leukemia, myelodysplastic syndrome, or chronic myelomonocytic leukemia reported febrile neutropenia in 67% of patients.[2][15]
Troubleshooting Guide: Managing CFI-400945-Induced Neutropenia
Issue: A patient in a clinical trial develops neutropenia after treatment with CFI-400945.
1. Initial Assessment and Grading:
-
Action: Immediately perform a complete blood count (CBC) with differential to determine the Absolute Neutrophil Count (ANC).
-
Action: Grade the severity of neutropenia using the CTCAE v5.0 criteria (see table above).
-
Action: Assess the patient for signs and symptoms of infection, including fever (febrile neutropenia).
2. Management of Asymptomatic Neutropenia:
-
Grade 1-2 Neutropenia (ANC 1.0 to <1.5 x 109/L and 0.5 to <1.0 x 109/L):
-
Action: Continue CFI-400945 at the current dose.
-
Action: Increase monitoring frequency of CBC with differential (e.g., twice weekly).
-
-
Grade 3 Neutropenia (ANC <0.5 to 0.1 x 109/L):
-
Action: Interrupt CFI-400945 treatment.
-
Action: Monitor CBC with differential daily or every other day until ANC recovers to Grade ≤2.
-
Action: Once recovered, consider resuming CFI-400945 at a reduced dose level.
-
3. Management of Complicated Neutropenia:
-
Grade 4 Neutropenia (ANC <0.1 x 109/L):
-
Action: Interrupt CFI-400945 treatment immediately.
-
Action: Monitor CBC with differential daily until ANC recovers to Grade ≤2.
-
Action: Consider initiation of Granulocyte-Colony Stimulating Factor (G-CSF) as per institutional guidelines and clinical trial protocol.
-
Action: Once recovered, resume CFI-400945 at a significantly reduced dose or consider discontinuation based on the clinical context.
-
-
Febrile Neutropenia (Fever ≥38.3°C or a sustained temperature of ≥38°C for more than one hour in a patient with Grade ≥3 neutropenia):
-
Action: This is a medical emergency. Hospitalize the patient.
-
Action: Interrupt CFI-400945 treatment.
-
Action: Initiate broad-spectrum antibiotics within one hour of presentation.
-
Action: Consider the use of G-CSF.
-
4. Dose Modification Guidelines:
While specific dose modification protocols for CFI-400945-induced neutropenia are study-dependent, a general approach based on the management of other myelosuppressive agents is recommended. Any dose modification should be clearly defined in the clinical trial protocol.
| Neutropenia Grade | Recommended Action |
| Grade 1-2 | Continue treatment with increased monitoring. |
| Grade 3 | Interrupt treatment until recovery to ≤ Grade 2, then resume at a reduced dose. |
| Grade 4 or Febrile Neutropenia | Interrupt treatment. After recovery to ≤ Grade 2, consider resuming at a significantly reduced dose or discontinuing. |
Experimental Protocols
Protocol: Monitoring for CFI-400945-Induced Neutropenia
1. Objective: To monitor for and grade the severity of neutropenia in patients receiving CFI-400945.
2. Materials:
- Standard phlebotomy supplies.
- EDTA collection tubes.
- Automated hematology analyzer.
3. Methodology:
- Baseline Assessment: Prior to the first dose of CFI-400945, obtain a baseline CBC with differential.
- On-treatment Monitoring:
- Cycles 1 and 2: Perform a CBC with differential at least twice weekly.
- Subsequent Cycles: If no significant neutropenia (Grade ≥2) is observed, monitoring frequency may be reduced to weekly.
- Increased Monitoring: If Grade ≥2 neutropenia is detected, increase monitoring to daily or every other day until resolution.
- Sample Collection and Analysis:
- Collect 2-3 mL of whole blood in an EDTA tube.
- Analyze the sample using a validated automated hematology analyzer to determine the white blood cell count and differential.
- Calculate the Absolute Neutrophil Count (ANC) using the formula: ANC = (% Neutrophils + % Bands) x Total White Blood Cell Count.
- Data Recording and Grading:
- Record all CBC and differential results in the patient's case report form.
- Grade all neutropenic events according to the CTCAE v5.0 grading scale.
Visualizations
Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400945.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 8. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EORTC guidelines for the use of granulocyte-colony stimulating factor to reduce the incidence of chemotherapy-induced febrile neutropenia in adult patients with lymphomas and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. ashpublications.org [ashpublications.org]
Optimizing CFI-400945 dosage to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of CFI-400945 to achieve on-target Polo-like kinase 4 (PLK4) inhibition while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400945?
CFI-400945 is a potent and selective, orally active, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication, a process essential for the formation of the mitotic spindle and proper cell division.[3][4][5] By inhibiting PLK4, CFI-400945 disrupts centriole duplication, leading to mitotic defects, aneuploidy, and ultimately, cell death in cancer cells.[2][6][7]
Q2: What are the known on-target and off-target effects of CFI-400945?
The primary on-target effect of CFI-400945 is the inhibition of PLK4 kinase activity.[2][4] However, like many kinase inhibitors, it can exhibit off-target activities, particularly at higher concentrations. The most notable off-target effect is the inhibition of Aurora B kinase (AURKB), which is involved in cytokinesis.[1][5][8] Inhibition of AURKB can lead to cytokinesis failure and the formation of polyploid cells.[2][5] Other kinases inhibited by CFI-400945 at higher concentrations include TrkA, TrkB, and Tie2/TEK.[2][4]
Q3: CFI-400945 is described as having a "bimodal" effect. What does this mean?
The bimodal effect of CFI-400945 refers to its concentration-dependent impact on centriole duplication.[1][3][5][6]
-
At low concentrations (e.g., 20-50 nM), CFI-400945 can lead to an increase in PLK4 protein levels by inhibiting its auto-phosphorylation and subsequent degradation. This results in centriole overduplication and the formation of supernumerary centrosomes.[3][5][6]
-
At high concentrations (e.g., ≥ 200 nM), CFI-400945 more completely inhibits PLK4 activity, leading to a blockage of centriole duplication and a decrease in centriole number.[4][5][6]
This dose-dependent duality is a critical consideration for experimental design and data interpretation.
Troubleshooting Guide
Issue 1: I am observing significant polyploidy and multinucleation in my cell cultures, which is confounding my analysis of mitotic defects. How can I minimize this?
-
Possible Cause: This phenotype is often associated with the off-target inhibition of Aurora B kinase (AURKB), which leads to cytokinesis failure.[2][5][9] This effect is more pronounced at higher concentrations of CFI-400945.
-
Troubleshooting Steps:
-
Dose Titration: Perform a dose-response experiment to determine the optimal concentration of CFI-400945 for your specific cell line. Start with a low nanomolar range (e.g., 10-50 nM) and titrate upwards.[1][6] The goal is to find a concentration that effectively inhibits PLK4 and induces the desired on-target mitotic defects without significant AURKB inhibition. A concentration of 10 nM has been shown to have minimal effects on Aurora B signaling.[10]
-
Time-Course Experiment: Observe the cellular phenotype at different time points after treatment. Shorter incubation times may allow for the observation of on-target effects before the consequences of cytokinesis failure become dominant.
-
Use a More Selective Inhibitor for Comparison: To confirm that the observed polyploidy is an off-target effect, consider using a more selective PLK4 inhibitor, such as centrinone (B606597), as a control in parallel experiments.[9][11] Centrinone treatment typically leads to centrosome loss without the gross multinucleation seen with high concentrations of CFI-400945.[9]
-
Issue 2: My results are inconsistent across different experiments. Sometimes I see centriole amplification, and other times I see a loss of centrioles.
-
Possible Cause: This variability is likely due to the bimodal effect of CFI-400945.[1][3][5][6] Minor variations in final drug concentration can push the cellular response towards either centriole overduplication (lower concentrations) or centriole loss (higher concentrations).
-
Troubleshooting Steps:
-
Precise Concentration Control: Ensure accurate and consistent preparation of CFI-400945 stock solutions and dilutions. Use calibrated pipettes and perform serial dilutions carefully.
-
Cell Density Standardization: Seed cells at a consistent density for each experiment, as variations in cell number can affect the effective drug concentration per cell.
-
Characterize the Dose-Response: For your specific cell line, perform a detailed dose-response curve and characterize the concentration ranges that lead to centriole amplification versus depletion. This will help you select the appropriate concentration to achieve your desired experimental outcome consistently.
-
Quantitative Data Summary
The following tables summarize key quantitative data for CFI-400945 based on published literature.
Table 1: In Vitro Potency and Selectivity of CFI-400945
| Target | Parameter | Value | Reference |
| PLK4 | IC₅₀ | 2.8 nM | [1][2][4] |
| Kᵢ | 0.26 nM | [1][2] | |
| Aurora B | IC₅₀ | 98 nM | [1][8] |
| EC₅₀ | 102 nM | [4] | |
| Aurora A | EC₅₀ | 510 nM | [4] |
| TrkA | EC₅₀ | 84 nM | [4] |
| TrkB | EC₅₀ | 88 nM | [4] |
| Tie2/TEK | EC₅₀ | 117 nM | [4] |
| PLK1, PLK2, PLK3 | IC₅₀ | > 50 µM | [2][4] |
Table 2: Growth Inhibition (GI₅₀) of CFI-400945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ | Reference |
| HCT116 | Colon Cancer | 4 nM | [2] |
| Breast Cancer Panel | Breast Cancer | 14 - 165 nM | [4] |
| Lung Cancer Lines | Lung Cancer | Dose-dependent at nM levels | [6] |
| DLBCL Lines | Diffuse Large B-cell Lymphoma | Dose-dependent effects at ≥ 20 nM | [12] |
Key Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the concentration of an inhibitor (e.g., CFI-400945) required to inhibit the activity of a specific kinase by 50% (IC₅₀).
-
Reagents:
-
Recombinant human kinase (e.g., PLK4)
-
Kinase-specific substrate
-
ATP
-
CFI-400945 (serially diluted)
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Procedure:
-
Pre-incubate the kinase, substrate, and varying concentrations of CFI-400945 in a multi-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction and quantify the amount of product formed (e.g., ADP) using a suitable detection method.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[13]
-
Protocol 2: Cell Viability/Growth Inhibition Assay (SRB Assay)
This assay measures the effect of a compound on cell proliferation and viability.
-
Reagents:
-
Cancer cell lines
-
Complete culture medium
-
CFI-400945
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of CFI-400945 concentrations for a specified duration (e.g., 5 days).
-
Fix the cells by adding cold TCA to each well and incubate at 4°C for 30-60 minutes.
-
Wash the plates multiple times with water and allow them to air dry.
-
Stain the cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound SRB with Tris base solution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to untreated control cells to determine the GI₅₀ value.[2]
-
Visualizations
Caption: PLK4 signaling pathway in centriole duplication and its inhibition by CFI-400945.
Caption: General experimental workflow for a cell viability assay with CFI-400945.
References
- 1. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Understanding the Bimodal Activity of CFI-400945 on Centriole Duplication
This technical support guide provides researchers, scientists, and drug development professionals with information to understand and troubleshoot the bimodal activity of CFI-400945, a potent and selective inhibitor of Polo-like kinase 4 (PLK4), on centriole duplication.
Frequently Asked Questions (FAQs)
Q1: Why does CFI-400945 exhibit a bimodal effect on centriole number?
CFI-400945's impact on centriole duplication is concentration-dependent.[1][2][3][4] At low concentrations, it leads to centriole overduplication, while at high concentrations, it blocks centriole duplication entirely.[1][3][4] This paradoxical effect is rooted in the mechanism of PLK4 regulation.[1][2]
-
Low Concentrations: At lower doses, CFI-400945 partially inhibits PLK4. This partial inhibition is sufficient to prevent the autophosphorylation of PLK4, a crucial step for its degradation by the proteasome.[1][2][5] Consequently, PLK4 protein levels accumulate, leading to increased overall kinase activity and subsequent centriole overduplication.[1][2] This can result in mitotic catastrophe and cell death in cancer cells.[1]
-
High Concentrations: At higher concentrations, CFI-400945 completely inhibits PLK4's kinase activity.[1][2][4] This complete inhibition blocks the necessary phosphorylation of PLK4 substrates required for centriole duplication, leading to a failure in centriole formation.[1][2]
Q2: What is the proposed molecular mechanism for the bimodal activity of CFI-400945?
The bimodal activity is linked to the regulation of PLK4 stability through trans-autophosphorylation within PLK4 homodimers.[2][5]
-
At low CFI-400945 concentrations: The inhibitor is thought to create a scenario where heterodimers of active and inhibited PLK4 molecules form.[2][5] Within these heterodimers, the inhibited PLK4 is unable to trans-autophosphorylate and destabilize the active PLK4 molecule.[2][5] This stabilization of active PLK4 leads to an overall increase in kinase activity, driving centriole overduplication.[2][5]
-
At high CFI-400945 concentrations: Both PLK4 molecules within the homodimer are inhibited, preventing any kinase activity and thus blocking the initiation of centriole duplication.[2][5]
Q3: I am observing inconsistent results in my centriole duplication assay with CFI-400945. What could be the issue?
Inconsistent results are often attributable to the narrow concentration window that separates centriole overduplication from duplication blockage.
-
Precise Concentration Control: Ensure accurate and consistent preparation of CFI-400945 dilutions. Minor variations in concentration can shift the cellular outcome from overduplication to inhibition.
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to CFI-400945. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentrations for observing each effect.
-
Treatment Duration: The duration of drug exposure can also influence the outcome. Ensure that the treatment time is consistent across experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No effect on centriole number observed. | Drug concentration may be too low or too high, falling outside the effective range for your cell line. Inactive compound. | Perform a dose-response experiment with a wider range of CFI-400945 concentrations. Verify the activity of your CFI-400945 stock. |
| Only centriole duplication blockage is observed. | The concentrations used are likely too high, completely inhibiting PLK4 activity. | Titrate down the concentration of CFI-400945 to the low nanomolar range (e.g., 10-100 nM) to find the window for centriole overduplication.[6] |
| Only centriole overduplication is observed. | The concentrations used are in the low range, leading to PLK4 stabilization. | To observe the inhibitory effect, increase the concentration of CFI-400945 (e.g., >200 nM).[7] |
| High variability between replicate experiments. | Inconsistent drug concentration, cell density, or treatment duration. | Standardize all experimental parameters, including cell seeding density, drug dilution preparation, and incubation times. |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of CFI-400945 on centriole number as reported in various studies.
| Cell Line | Concentration | Effect on Centriole Number | Reference |
| Lung Cancer Cells | 20-50 nM | Peak in supernumerary centrosomes | [1] |
| Lung Cancer Cells | >50 nM | Decreased ability to augment supernumerary centrosomes | [1] |
| MON Rhabdoid Cells | 100 nM | Slight increase in centriole number | [6] |
| MON Rhabdoid Cells | 500 nM | Significant depletion of centrioles | [6] |
| U2OS Cells | ≥ 200 nM | Decreased mean centriole number | [7] |
Experimental Protocols
Assessment of Centriole Duplication via Immunofluorescence
This protocol is a generalized procedure based on methodologies cited in the literature.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, MON rhabdoid cells) on coverslips at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of CFI-400945 (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Immunofluorescence Staining:
-
Fix cells with cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilize cells with a blocking buffer (e.g., PBS containing 0.1% Triton X-100 and 5% BSA) for 1 hour at room temperature.
-
Incubate with a primary antibody against a centriolar marker, such as gamma-tubulin, overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Visualize cells using a fluorescence microscope.
-
Quantify the number of centrioles (visualized as distinct gamma-tubulin foci) per cell in a significant number of cells for each treatment condition.
-
Signaling Pathways and Workflows
Caption: Mechanism of CFI-400945's bimodal activity.
Caption: Experimental workflow for assessing centriole duplication.
References
- 1. pnas.org [pnas.org]
- 2. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
Technical Support Center: Overcoming Resistance to CFI-400945
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PLK4 inhibitor CFI-400945 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CFI-400945?
CFI-400945 is a potent and selective oral inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle. By inhibiting PLK4, CFI-400945 disrupts this process, leading to dysregulated centriole numbers, mitotic defects, and ultimately, cancer cell death.[2][3] It is important to note that at lower concentrations, CFI-400945 can paradoxically lead to centriole amplification, while higher concentrations tend to inhibit centriole duplication altogether.[4]
Q2: Does CFI-400945 have off-target effects?
Yes, CFI-400945 has been shown to inhibit other kinases, most notably Aurora B kinase, although at higher concentrations than what is required for PLK4 inhibition. This off-target activity can contribute to the drug's overall cellular effects, such as cytokinesis failure and polyploidy, which complicates the interpretation of its precise mechanism of action and potential resistance mechanisms.
Q3: What are the known biomarkers for sensitivity to CFI-400945?
Preclinical studies have indicated that cancer cells with a deficiency in the tumor suppressor PTEN may exhibit increased sensitivity to CFI-400945.[1] Therefore, assessing the PTEN status of your cell line may provide insights into its potential responsiveness to the inhibitor.
Troubleshooting Guide for CFI-400945 Resistance
This guide addresses common issues related to decreased sensitivity or acquired resistance to CFI-400945 in cancer cell lines.
Issue 1: My cancer cell line shows reduced sensitivity to CFI-400945 compared to published data.
Potential Cause 1: Intrinsic Resistance
Some cancer cell lines may possess inherent characteristics that make them less susceptible to PLK4 inhibition.
-
Troubleshooting Steps:
-
Confirm IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Compare this to published values for sensitive cell lines.
-
Assess PTEN Status: Analyze the expression and mutational status of PTEN in your cell line. PTEN deficiency has been linked to increased sensitivity.
-
Evaluate p53 Status: Mutations in the p53 tumor suppressor gene can impact the cellular response to mitotic stress induced by PLK4 inhibition. Sequence the TP53 gene in your cell line.
-
Characterize Centrosome Clustering Ability: Some resistant cells can tolerate an abnormal number of centrosomes by clustering them into two functional poles during mitosis. Assess this phenotype using immunofluorescence.
-
Potential Cause 2: Off-Target Effects and Cellular Context
The dual inhibition of PLK4 and Aurora B by CFI-400945 can lead to complex cellular responses that vary between cell lines.
-
Troubleshooting Steps:
-
Dose-Dependent Phenotypes: Investigate the cellular effects of a range of CFI-400945 concentrations. Lower doses may induce centrosome amplification, while higher doses may inhibit it.[4]
-
Compare with a More Selective PLK4 Inhibitor: If available, use a highly selective PLK4 inhibitor (like Centrinone) to distinguish between on-target PLK4 effects and off-target Aurora B effects.
-
Issue 2: My cell line has developed resistance to CFI-400945 after prolonged treatment.
Potential Cause 1: Acquired Mutations
While not yet specifically documented for CFI-400945, acquired resistance to kinase inhibitors often involves mutations in the drug target or related pathways.
-
Troubleshooting Steps:
-
Sequence PLK4 and AURKB: In your resistant cell line, sequence the kinase domains of PLK4 and Aurora B to identify potential mutations that could interfere with CFI-400945 binding.
-
Whole-Exome Sequencing: For a broader view, consider whole-exome sequencing to identify mutations in other genes that could contribute to resistance.
-
Potential Cause 2: Upregulation of Bypass Signaling Pathways
Cancer cells can compensate for the inhibition of one pathway by upregulating others.
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase array to screen for changes in the activation of various signaling pathways in your resistant cells compared to the parental line.
-
Western Blot Analysis: Based on array results or known resistance mechanisms for mitotic inhibitors, perform western blots for key proteins in pathways such as the MAPK and PI3K/AKT signaling cascades.
-
Potential Cause 3: Increased Drug Efflux
Overexpression of drug efflux pumps is a common mechanism of multidrug resistance.
-
Troubleshooting Steps:
-
Gene Expression Analysis: Use qPCR or RNA-seq to assess the expression levels of genes encoding common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2).
-
Efflux Pump Inhibition: Test if co-treatment with a known efflux pump inhibitor can restore sensitivity to CFI-400945.
-
Strategies to Overcome CFI-400945 Resistance
Based on the potential mechanisms of resistance, several combination therapy strategies can be explored.
Strategy 1: Combination with other cell cycle inhibitors
-
Rationale: Targeting multiple nodes in the cell cycle can create synthetic lethality and prevent the emergence of resistance.
-
Example: Combining CFI-400945 with a CDK2 inhibitor has shown additive and synergistic effects in reducing lung cancer cell growth.
Strategy 2: Combination with DNA damaging agents
-
Rationale: CFI-400945 can induce polyploidy, which may sensitize cancer cells to DNA damaging agents.
-
Example: CFI-400945 has been shown to enhance the cytotoxic activity of etoposide (B1684455) and doxorubicin (B1662922) in some cancer models.
Strategy 3: Combination with radiotherapy
-
Rationale: Both CFI-400945 and radiation can induce genomic instability and mitotic catastrophe. Their combination may have a synergistic effect.
-
Example: Studies in triple-negative breast cancer have shown that CFI-400945 can enhance the anti-cancer effects of radiotherapy.
Quantitative Data Summary
Table 1: IC50 Values of CFI-400945 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast | 14 | Mason et al., 2014 |
| SUM149 | Breast | 17 | Mason et al., 2014 |
| BT-549 | Breast | 22 | Mason et al., 2014 |
| MDA-MB-231 | Breast | 32 | Mason et al., 2014 |
| HCT116 | Colon | 38 | Mason et al., 2014 |
| OVCAR3 | Ovarian | 42 | Mason et al., 2014 |
| A549 | Lung | 45 | Mason et al., 2014 |
| PANC-1 | Pancreatic | 165 | Mason et al., 2014 |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
Protocol 1: Generation of CFI-400945 Resistant Cell Lines
-
Determine Initial IC50: First, establish the baseline IC50 of the parental cell line for CFI-400945 using a cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in media containing CFI-400945 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of CFI-400945 in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitor and Passage: At each concentration, monitor the cells for signs of recovery and proliferation. Once confluent, passage the cells and continue the dose escalation.
-
Establish a Resistant Population: Continue this process until the cells are able to proliferate in a concentration of CFI-400945 that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Characterize the Resistant Line: Confirm the shift in IC50 and perform molecular and phenotypic characterization as described in the troubleshooting guide.
Protocol 2: Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of CFI-400945. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value.
Protocol 3: Immunofluorescence for Centrosome Staining
-
Cell Culture: Grow cells on glass coverslips.
-
Fixation: Fix the cells with cold methanol (B129727) or paraformaldehyde.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against a centrosomal marker (e.g., gamma-tubulin or pericentrin).
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Protocol 4: Western Blot for PLK4 and Aurora B Signaling
-
Cell Lysis: Lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PLK4, phospho-PLK4, Aurora B, phospho-Aurora B, and relevant downstream targets or loading controls.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of CFI-400945.
Caption: Troubleshooting workflow for CFI-400945 resistance.
Caption: Rationale for combination therapies.
References
- 1. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patient-derived Models of Acquired Resistance Can Identify Effective Drug Combinations for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Interpreting unexpected results from CFI-400945 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFI-400945, a potent and selective Polo-like kinase 4 (PLK4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFI-400945?
CFI-400945 is an orally active, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a crucial regulator of centriole duplication during the cell cycle.[4][5][6] By inhibiting PLK4, CFI-400945 disrupts normal centriole duplication, leading to mitotic defects, genomic instability, and ultimately, cell death in cancer cells.[4][5][7]
Q2: What are the known off-target effects of CFI-400945?
While CFI-400945 is highly selective for PLK4, it has been shown to inhibit other kinases at higher concentrations.[1][3][8] The most notable off-target is Aurora B kinase (AURKB), with an IC50 of 98 nM.[2] Inhibition of AURKB can lead to cytokinesis failure and polyploidy, which may contribute to the cellular phenotype observed with CFI-400945 treatment.[1][8] Other kinases inhibited by CFI-400945 at higher concentrations include TRKA, TRKB, and Tie2/TEK.[1][3]
Q3: Is CFI-400945 currently in clinical trials?
Yes, CFI-400945 has been evaluated in Phase I clinical trials for patients with advanced solid tumors.[4][9][10] These trials have established a recommended Phase 2 dose (RP2D) and have shown that the drug is generally well-tolerated.[9][10] Further clinical investigations, including combination therapies, are ongoing or being considered.[4]
Troubleshooting Guide
Unexpected Result 1: Biphasic or Unexpected Dose-Response Curve
Symptom: You observe a non-standard dose-response curve. For instance, lower concentrations of CFI-400945 appear to have a different or even opposite effect on centriole number compared to higher concentrations.
Possible Cause: CFI-400945 exhibits a bimodal mechanism of action related to its concentration.[8]
-
Low Concentrations: Partial inhibition of PLK4 can lead to its stabilization and increased activity, resulting in centriole overduplication.[4][8]
-
High Concentrations: Complete inhibition of PLK4 blocks centriole duplication.[4][8]
Suggested Action:
-
Confirm Concentration Range: Carefully verify the concentrations of CFI-400945 used in your experiment.
-
Detailed Dose-Response: Perform a more detailed dose-response experiment with smaller concentration increments to fully characterize the biphasic effect.
-
Phenotypic Analysis: Analyze cellular phenotypes at both low and high concentrations, specifically examining centriole number via immunofluorescence.
Unexpected Result 2: Discrepancy Between CFI-400945 Treatment and PLK4 siRNA Knockdown
Symptom: The cellular phenotype observed after CFI-400945 treatment differs from the phenotype observed after depleting PLK4 using siRNA. For example, cell lines most sensitive to PLK4 siRNA are resistant to CFI-400945.[8]
Possible Causes:
-
Off-Target Effects: The off-target activity of CFI-400945, particularly on Aurora B kinase, can induce phenotypes like cytokinesis failure and polyploidy, which are not solely dependent on PLK4 inhibition.[8][11]
-
Incomplete Inhibition vs. Protein Depletion: Pharmacological inhibition of kinase activity is not always equivalent to the complete removal of the protein. CFI-400945 can lead to the accumulation of inactive PLK4, which might have different downstream consequences than the absence of the protein.[8]
Suggested Action:
-
Use a More Selective Inhibitor: Consider using a more selective PLK4 inhibitor, such as centrinone (B606597), to dissect the effects of PLK4 inhibition versus the off-target effects of CFI-400945.[2][11]
-
Combined Approach: Use both CFI-400945 and PLK4 siRNA in parallel experiments to carefully compare and contrast the resulting cellular and molecular changes.
-
Analyze Multiple Phenotypes: Assess a range of endpoints beyond cell viability, including centriole number, mitotic spindle morphology, and DNA content (polyploidy).[2][4]
Unexpected Result 3: High Levels of Polyploidy and Multinucleation
Symptom: A significant population of cells treated with CFI-400945 exhibit a polyploid or multinucleated phenotype.
Possible Cause: This phenotype is often attributed to the off-target inhibition of Aurora B kinase by CFI-400945, leading to failures in cytokinesis.[1][8][11] The combination of partial PLK4 inhibition (causing centrosome amplification) and Aurora B inhibition can exacerbate this phenotype.[11]
Suggested Action:
-
Dose De-escalation: Test lower concentrations of CFI-400945 (e.g., below the IC50 for Aurora B) to see if the polyploidy phenotype is reduced, while still observing effects consistent with PLK4 inhibition.[6]
-
Cell Cycle Analysis: Perform flow cytometry analysis of DNA content to quantify the extent of polyploidy at different CFI-400945 concentrations and time points.[4]
-
Live-Cell Imaging: Use live-cell microscopy to directly observe mitotic progression and identify cytokinesis failures.
Data Presentation
Table 1: In Vitro Potency of CFI-400945 against Various Kinases
| Target Kinase | IC50 / EC50 (nM) | Assay Type | Reference |
| PLK4 | 2.8 (IC50) | In vitro kinase assay | [1][2][12] |
| PLK4 | 12.3 (EC50) | Cellular autophosphorylation | [13] |
| Aurora B (AURKB) | 98 (IC50) | In vitro kinase assay | [2] |
| Aurora A (AURKA) | 510 (EC50) | Cellular assay | [13] |
| TRKA | 84 (EC50) | Cellular assay | [13] |
| TRKB | 88 (EC50) | Cellular assay | [13] |
| Tie2/TEK | 117 (EC50) | Cellular assay | [13] |
| PLK1, PLK2, PLK3 | >50,000 (IC50) | In vitro kinase assay | [1] |
Table 2: Pharmacokinetic Parameters of CFI-400945 in Humans (Phase 1 Trial)
| Parameter | Value | Dose | Reference |
| Recommended Phase 2 Dose (RP2D) | 64 mg/day | 64 mg | [9][10] |
| Time to Max Concentration (Cmax) | 2-4 hours | 3-96 mg | [9] |
| Half-life (t1/2) | ~9 hours | 64 mg | [9] |
| Cmax at RP2D (Day 1) | 37 ng/mL | 64 mg | [9] |
| AUC0-24h at RP2D (Day 1) | 428 ng*h/mL | 64 mg | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using Sulforhodamine B (SRB) Assay
This protocol is adapted from methodologies used to assess the growth-inhibitory effects of CFI-400945.[1]
Materials:
-
96-well plates
-
Cell culture medium
-
CFI-400945 stock solution
-
10% Trichloroacetic acid (TCA), ice-cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
1% Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of CFI-400945 for the desired experimental duration (e.g., 5 days).
-
Gently remove the culture medium.
-
Fix the cells by adding 50 µL of ice-cold 10% TCA to each well and incubate at 4°C for 30 minutes.
-
Wash the plates five times with water and allow them to air-dry.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilize the bound SRB by adding 100 µL of 10 mM Tris base solution to each well.
-
Read the absorbance at 570 nm on a plate reader.
-
Calculate the percentage of relative inhibition of cell viability compared to untreated controls.
Protocol 2: Immunofluorescence Staining for Centrosomes
This protocol is a general guide for visualizing centrosomes to assess the effects of CFI-400945 on centriole duplication.
Materials:
-
Cells grown on coverslips
-
CFI-400945
-
Methanol (B129727), ice-cold (for fixation)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a centrosomal marker (e.g., anti-gamma-tubulin, anti-centrin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with the desired concentrations of CFI-400945 for the appropriate duration.
-
Wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10-20 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the number of centrosomes per cell.
Visualizations
Caption: PLK4 signaling and inhibition by CFI-400945.
Caption: Bimodal effect of CFI-400945 concentration.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 13. apexbt.com [apexbt.com]
How to mitigate CFI-400945-induced colitis in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating colitis induced by the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, in in vivo models.
Frequently Asked Questions (FAQs)
Q1: Is colitis a known side effect of CFI-400945?
A1: Yes, enteritis and colitis have been identified as dose-limiting toxicities in a Phase 1 clinical trial of CFI-400945 in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms.[1] Therefore, it is a critical adverse event to monitor and manage in preclinical in vivo studies.
Q2: What are the typical clinical signs of CFI-400945-induced colitis in animal models?
A2: While specific preclinical data on CFI-400945-induced colitis is limited in publicly available literature, general signs of colitis in animal models include weight loss, diarrhea, loose or bloody stools, dehydration, lethargy, and hunched posture. Histopathological examination of the colon may reveal mucosal inflammation, epithelial cell apoptosis, crypt abscesses, and ulceration.
Q3: What is the likely mechanism behind CFI-400945-induced colitis?
A3: The exact mechanism is not fully elucidated, but it is likely multifactorial. As a kinase inhibitor, CFI-400945's primary target is PLK4, which is crucial for cell division.[2] Inhibition of PLK4 in rapidly proliferating intestinal epithelial cells could lead to mitotic defects and apoptosis, disrupting the intestinal barrier.[3] Additionally, CFI-400945 has off-target activity against other kinases, such as Aurora B Kinase (AURKB).[2][4][5] Inhibition of AURKB is also known to cause cytokinesis failure and polyploidy, which can contribute to cell death and tissue damage in the gut.[2] The resulting inflammation from epithelial cell death can further exacerbate the colitis.
Q4: Are there any known biomarkers to predict the severity of CFI-400945-induced colitis?
A4: Currently, there are no validated biomarkers to predict the severity of CFI-400945-induced colitis. Monitoring clinical signs and routine hematological parameters, such as neutrophil counts (as neutropenia is another common side effect), is crucial.[6] Researchers may consider exploratory endpoints in their studies, such as fecal calprotectin or inflammatory cytokines in plasma or colonic tissue, to assess intestinal inflammation.
Troubleshooting Guide
This guide provides practical advice for common issues encountered during in vivo experiments with CFI-400945.
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high incidence or severity of diarrhea and weight loss. | Dose of CFI-400945 may be too high for the specific animal strain or model. Animal model may have a predisposition to colitis. | - Reduce the dose of CFI-400945. - Implement a dose-escalation schedule. - Ensure adequate hydration and nutritional support. - Consider using a different, more robust animal strain. |
| Animals exhibit signs of severe colitis (e.g., bloody diarrhea, >20% weight loss) early in the study. | Rapid onset of toxicity. | - Immediately implement supportive care (subcutaneous fluids, nutritional supplements). - Consider prophylactic administration of anti-inflammatory agents (see Experimental Protocols). - Euthanize animals that meet humane endpoint criteria. |
| High variability in colitis severity between animals in the same treatment group. | Differences in individual animal susceptibility. Inconsistent drug administration. | - Increase the number of animals per group to improve statistical power. - Ensure consistent and accurate dosing for all animals. - Monitor gut microbiota, as it can influence colitis susceptibility. |
| Confounding effects of neutropenia with colitis. | CFI-400945 can induce both colitis and neutropenia.[6] | - Monitor complete blood counts regularly. - If severe neutropenia occurs, consider the use of granulocyte colony-stimulating factor (G-CSF), but be aware of its potential to influence inflammation. - Implement strict aseptic techniques to prevent opportunistic infections in neutropenic animals. |
Experimental Protocols for Mitigation
Below are detailed methodologies for key experiments to investigate and mitigate CFI-400945-induced colitis in vivo.
Protocol 1: Prophylactic Treatment with a Corticosteroid
Objective: To evaluate the efficacy of budesonide, a locally acting corticosteroid, in preventing or reducing the severity of CFI-400945-induced colitis.
Methodology:
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats) known to be susceptible to chemically induced colitis.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: CFI-400945 at a dose known to induce colitis.
-
Group 3: CFI-400945 + Budesonide (e.g., 1-3 mg/kg, oral gavage), administered 24 hours prior to and concurrently with CFI-400945.
-
Group 4: Budesonide only.
-
-
Parameters to Monitor:
-
Daily clinical scoring (weight loss, stool consistency, presence of blood).
-
Disease Activity Index (DAI) scoring.
-
At study termination: colon length and weight, histopathological analysis of colonic tissue (scoring for inflammation, crypt damage, and ulceration), and myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Optional: Measurement of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates via ELISA or multiplex assay.
-
Protocol 2: Evaluation of an Anti-diarrheal Agent
Objective: To assess the symptomatic relief provided by loperamide (B1203769) in a model of CFI-400945-induced colitis.
Methodology:
-
Animal Model: As described in Protocol 1.
-
Experimental Groups:
-
Group 1: Vehicle control.
-
Group 2: CFI-400945.
-
Group 3: CFI-400945 + Loperamide (e.g., 1-3 mg/kg, subcutaneous or oral), administered upon the onset of diarrhea.
-
-
Parameters to Monitor:
-
Daily monitoring of stool consistency and frequency.
-
Daily body weight measurement.
-
At study termination: colon length and histopathology to assess underlying inflammation.
-
Data Presentation
The following tables summarize potential mitigation strategies for kinase inhibitor-induced colitis based on available literature.
Table 1: Pharmacological Interventions for Kinase Inhibitor-Induced Colitis
| Agent Class | Examples | Proposed Mechanism of Action | Potential Application for CFI-400945-Induced Colitis |
| Corticosteroids | Budesonide, Prednisone | Anti-inflammatory effects by inhibiting cytokine production and immune cell infiltration. | Prophylactic or therapeutic use to reduce colonic inflammation. |
| Anti-diarrheals | Loperamide, Octreotide | Decrease intestinal motility and secretion. | Symptomatic relief of diarrhea. |
| Bile Acid Sequestrants | Cholestyramine, Colestipol | Bind bile acids in the intestine, which can be a cause of diarrhea. | May be considered if bile acid malabsorption is suspected. |
| Antibiotics | Fluoroquinolones, Metronidazole | Reduce bacterial translocation and systemic infection, especially in the context of neutropenia. | Primarily for the management of neutropenic enterocolitis. |
Table 2: Summary of CFI-400945 Off-Target Kinase Inhibition
| Off-Target Kinase | IC50 (nM) | Potential Implication for Colitis |
| Aurora B Kinase (AURKB) | 98 | Inhibition can lead to cytokinesis failure and apoptosis in rapidly dividing cells, including intestinal epithelium. |
| Tyrosine Kinase Receptor A (TRKA) | 84 | Role in intestinal inflammation is not well-defined. |
| Tyrosine Kinase Receptor B (TRKB) | 88 | Role in intestinal inflammation is not well-defined. |
| TEK Tyrosine Kinase (TIE2) | 117 | Involved in angiogenesis and vascular stability; inhibition could potentially compromise mucosal integrity. |
| Data sourced from available preclinical studies.[2][4][5] |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability and storage of CFI-400945 stock solutions
This technical support resource provides researchers, scientists, and drug development professionals with essential information on the long-term stability and storage of CFI-400945 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing CFI-400945 stock solutions?
A1: The recommended solvent for preparing stock solutions of CFI-400945 is Dimethyl Sulfoxide (DMSO).[1][2][3] It is also soluble in Ethanol.[1][3] The compound is insoluble in water.[1][3][4] For in vivo studies, a homogeneous suspension can be prepared using CMC-NA.[3]
Q2: What is the maximum recommended concentration for a CFI-400945 stock solution in DMSO?
A2: CFI-400945 is soluble in DMSO at a concentration of 100 mg/mL (187.03 mM).[1][2][3] However, it is noted that moisture-absorbing DMSO can reduce solubility, so using fresh, high-quality DMSO is crucial.[1]
Q3: How should I store the solid compound and prepared stock solutions of CFI-400945?
A3: Proper storage is critical to maintain the integrity of CFI-400945.
-
Solid Compound: The powdered form of CFI-400945 should be stored at -20°C and is stable for up to 3 years.[1][2][3] Some suppliers also indicate stability for 2 years at 4°C.[2]
-
Stock Solutions: For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they are stable for up to 1 year.[1][3] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1][2][5]
Q4: Can I store my CFI-400945 stock solution at 4°C or room temperature?
A4: It is not recommended to store CFI-400945 stock solutions at 4°C or room temperature for extended periods. Long-term storage for solutions is not advised, and they should be used soon after preparation.[4] For optimal stability, adhere to the recommended -20°C or -80°C storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution concentration is too high.- The solvent (DMSO) has absorbed moisture.- Improper thawing procedure. | - Gently warm the solution in a 37°C water bath for a few minutes and vortex to redissolve.- Use fresh, anhydrous DMSO for future stock solution preparation.- Thaw the solution quickly at room temperature or in a water bath. |
| Loss of compound activity in experiments | - Degradation of the compound due to improper storage.- Repeated freeze-thaw cycles.- Presence of contaminants. | - Prepare fresh stock solutions from the solid compound.- Ensure aliquots are used to minimize freeze-thaw cycles.- Use sterile techniques and high-purity solvents. |
| Color change in the stock solution | - Potential degradation of the compound.- Oxidation. | - Discard the solution and prepare a fresh stock.- Store aliquots under an inert gas (e.g., argon or nitrogen) if oxidation is a concern. |
Long-Term Stability Data Summary
The stability of CFI-400945 is dependent on the storage conditions. The following table summarizes the recommended storage and expected stability based on supplier information.
| Form | Storage Temperature | Duration of Stability | Citations |
| Powder | -20°C | 3 years | [1][2][3] |
| 4°C | 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [1][3] |
| -20°C | 1 month | [1][2][5] |
Experimental Protocols
Protocol for Preparation of a 10 mM CFI-400945 Stock Solution in DMSO
-
Materials:
-
CFI-400945 (powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Equilibrate the CFI-400945 powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required amount of CFI-400945 and DMSO. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 534.65 g/mol ), weigh out 5.35 mg of CFI-400945.
-
Add the calculated amount of DMSO to the vial containing the CFI-400945 powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Visualizations
Signaling Pathway of PLK4 Inhibition by CFI-400945
CFI-400945 is a potent and selective inhibitor of Polo-like kinase 4 (PLK4).[2][5] PLK4 is a crucial regulator of centriole duplication.[6] Inhibition of PLK4 by CFI-400945 disrupts this process, leading to mitotic defects and ultimately cell death in cancer cells.[7] However, it's important to note that CFI-400945 also shows activity against other kinases like AURKB, TRKA, and TRKB, which may contribute to its cellular effects.[1][8]
Caption: Simplified signaling pathway of CFI-400945 inhibiting PLK4.
Experimental Workflow for Assessing Stock Solution Stability
A systematic approach is necessary to ensure the integrity of CFI-400945 stock solutions over time.
Caption: Workflow for evaluating the stability of CFI-400945 stock solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. apexbt.com [apexbt.com]
- 5. adooq.com [adooq.com]
- 6. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS No.: 1338806-73-7 | CFI-400945 - Syd Labs [sydlabs.com]
- 8. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
Addressing variability in experimental outcomes with CFI-400945
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental outcomes with the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CFI-400945?
CFI-400945 is a potent and selective, orally active, ATP-competitive inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a master regulator of centriole duplication.[2][4] By inhibiting PLK4, CFI-400945 disrupts the normal centriole duplication cycle, leading to mitotic defects, genomic instability, and ultimately cell death in cancer cells.[1][3][5]
Q2: Does CFI-400945 have off-target effects?
Yes, while CFI-400945 is highly selective for PLK4 over other PLK family members (PLK1, 2, and 3), it has been shown to inhibit other kinases at higher concentrations.[1][2] The most notable off-target effect is the inhibition of Aurora B kinase.[3][4] This can lead to cytokinesis failure and polyploidy, which may contribute to the compound's overall anti-cancer activity but can also introduce variability in experimental results.[1][4] Other kinases inhibited by CFI-400945 at higher concentrations include TRKA, TRKB, and Tie2/TEK.[1][3]
Q3: Why do I observe different cellular phenotypes at different concentrations of CFI-400945?
CFI-400945 exhibits a bimodal mechanism of action that is concentration-dependent.[4][6]
-
At low concentrations (e.g., 10-50 nM), partial inhibition of PLK4 can lead to its stabilization and subsequent hyperactivation, resulting in centriole overduplication and centrosome amplification.[4][5][6] This leads to the formation of multipolar spindles during mitosis, causing mitotic catastrophe and cell death.[5][7]
-
At high concentrations (e.g., ≥ 200 nM), complete inhibition of PLK4 activity blocks centriole duplication altogether.[2][4][5]
This dose-dependent opposing effect is a critical factor in experimental variability.
Q4: What is the recommended solvent and storage condition for CFI-400945?
CFI-400945 is soluble in DMSO (Dimethyl sulfoxide) at high concentrations (e.g., 100 mg/mL).[1][8] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50/GI50 values across experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivity to CFI-400945. For example, PTEN-deficient breast cancer cell lines have shown increased sensitivity.[4] Confirm the expected sensitivity of your cell line from published data. |
| Concentration-Dependent Bimodal Effect | As described in FAQ3, low and high concentrations can produce opposing effects on centriole duplication.[4] Ensure you are using a consistent and appropriate concentration range for your experimental goals. Perform a detailed dose-response curve to characterize the effect in your specific cell line. |
| Assay Duration | The duration of the growth inhibition assay can impact the results. Many studies report GI50 values after 5 days of treatment.[1] Standardize the assay duration across all experiments. |
| Compound Stability | Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. Aliquot stock solutions and use fresh dilutions for each experiment.[1] |
| Solubility Issues | CFI-400945 is poorly soluble in water.[9] Ensure the compound is fully dissolved in DMSO before further dilution in culture media. Precipitates can lead to inaccurate concentrations. |
Issue 2: Unexpected cellular morphology, such as polyploidy or enlarged cells.
| Potential Cause | Troubleshooting Steps |
| Off-Target Inhibition of Aurora B Kinase | At higher concentrations, CFI-400945 can inhibit Aurora B, leading to cytokinesis failure and the formation of polyploid cells.[1][4] To confirm if this is an off-target effect, use a lower concentration of CFI-400945 that is more selective for PLK4. Alternatively, use a more specific PLK4 inhibitor, such as centrinone, as a control.[10] |
| Induction of Senescence | In some cancer cell types, CFI-400945 has been shown to induce cellular senescence.[7][11] This can result in enlarged, flattened cell morphology. Perform a senescence-associated β-galactosidase assay to confirm this phenotype. |
| Cell Cycle Arrest | CFI-400945 can cause cell cycle arrest, which may lead to an increase in cell size.[7] Analyze the cell cycle distribution using flow cytometry after propidium (B1200493) iodide staining.[5] |
Issue 3: Discrepancy between in vitro and in vivo results.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | CFI-400945 is orally bioavailable, but its concentration in plasma and tumor tissue will depend on the dosage and administration schedule.[1] Ensure the in vivo dosing regimen is sufficient to achieve plasma concentrations that are above the EC50 for PLK4 inhibition.[1] |
| Tumor Microenvironment | The in vivo tumor microenvironment can influence drug response. Factors not present in 2D cell culture may affect the efficacy of CFI-400945. Consider using 3D culture models or patient-derived xenografts for more predictive in vitro studies.[12] |
| Host Metabolism | The metabolism of CFI-400945 in the host animal can affect its efficacy. Ensure that the chosen animal model is appropriate for the study. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of CFI-400945
| Target/Cell Line | Assay Type | IC50/GI50/EC50 (nM) | Reference |
| Kinase Activity | |||
| PLK4 | In vitro kinase assay | IC50: 2.8 | [1][2] |
| PLK4 | In vitro kinase assay | Ki: 0.26 | [1] |
| Aurora B | In vitro kinase assay | IC50: 98 - 102 | [3][13] |
| TRKA | In vitro kinase assay | EC50: 84 | [2] |
| TRKB | In vitro kinase assay | EC50: 88 | [2] |
| Tie2/TEK | In vitro kinase assay | EC50: 117 | [2] |
| Cellular Activity | |||
| HCT116 | Growth inhibition | GI50: 4 | [1] |
| Breast Cancer Cell Lines | Growth inhibition | GI50: 14 - 165 | [2] |
| PLK4 Autophosphorylation | Cellular assay | EC50: 12.3 | [2] |
Experimental Protocols
1. Cell Viability (SRB) Assay
This protocol is adapted from a published study using CFI-400945.[1]
-
Cell Seeding: Plate cells in 96-well plates at a density that will allow for logarithmic growth for the duration of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of CFI-400945. Include a DMSO-only control.
-
Incubation: Incubate the plates for 5 days.[1]
-
Cell Fixation: Gently remove the culture medium and add 50 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 30 minutes.[1]
-
Washing: Wash the plates five times with water and allow them to air-dry.[1]
-
Staining: Add 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% (v/v) acetic acid to each well and incubate for 30 minutes at room temperature.[1]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[1]
-
Solubilization: Add 100 µL of 10 mM Tris base (pH 10.5) to each well to solubilize the bound SRB.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of relative inhibition of cell viability compared to the DMSO control.
2. Western Blotting for PLK4 Autophosphorylation
-
Cell Treatment and Lysis: Treat cells with CFI-400945 at the desired concentrations and for the appropriate duration. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated PLK4 (e.g., phospho-PLK4 at Serine 305). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total PLK4 as a loading control. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated PLK4 compared to total PLK4 and the loading control.
Mandatory Visualizations
Caption: CFI-400945's bimodal signaling pathway.
Caption: Troubleshooting workflow for CFI-400945 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PLK4 Inhibitors: CFI-400945 vs. Centrinone
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 4 (PLK4) has emerged as a critical regulator of centriole duplication, making it a compelling therapeutic target in oncology. Dysregulation of PLK4 is linked to aneuploidy and tumorigenesis. This guide provides an objective comparison of two prominent PLK4 inhibitors, CFI-400945 and centrinone (B606597), focusing on their performance, selectivity, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Cellular Effects
Both CFI-400945 and centrinone are potent inhibitors of PLK4, a serine/threonine kinase that plays a master regulatory role in centriole biogenesis.[1][2] Inhibition of PLK4 disrupts the precise control of centrosome number, leading to mitotic defects and ultimately, cancer cell death.[3][4]
CFI-400945 is an orally available, ATP-competitive inhibitor of PLK4.[4][5] At low nanomolar concentrations, it selectively inhibits PLK4, leading to dysregulated centriole duplication.[4][6] However, at higher concentrations, CFI-400945 also inhibits other kinases, notably Aurora B kinase (AURKB) and Tropomyosin receptor kinases (TRKA, TRKB).[6][7] This off-target inhibition of AURKB can lead to cytokinesis failure and subsequent polyploidy, a phenotype not solely attributable to PLK4 inhibition.[6][8] Treatment of cancer cells with CFI-400945 results in mitotic aberrations, polyploidy, and apoptosis.[7][9]
Centrinone is a highly selective and reversible inhibitor of PLK4.[10][11] It was developed from the pan-Aurora kinase inhibitor VX-680 template but was optimized for PLK4 selectivity.[2][5] Centrinone exhibits over 1000-fold selectivity for PLK4 over Aurora kinases.[7][10] Its primary cellular effect is the depletion of centrosomes, leading to a p53-dependent cell cycle arrest in G1 in normal cells.[2][10] In cancer cells, both centrinone and CFI-400945 have been shown to induce a G2/M cell cycle arrest and apoptosis.[7] However, studies have noted differences in their ultimate cellular phenotypes, with CFI-400945 more prominently causing polyploidy, likely due to its off-target effects.[7][8]
Quantitative Performance Data
The following table summarizes the in vitro potency and selectivity of CFI-400945 and centrinone against PLK4 and other key kinases.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity Notes |
| CFI-400945 | PLK4 | 2.8 ± 1.4 [5] | 0.26 [6][7] | Selective for PLK4 over PLK1-3.[7] Also inhibits AURKB (IC50: 98 nM), TRKA, and TRKB.[6][7] |
| Aurora B | 98[7] | - | ~35-fold less potent against Aurora B than PLK4. | |
| Centrinone | PLK4 | - | 0.16 [7][10] | >1000-fold selective for PLK4 over Aurora A and B.[7][10] |
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate PLK4 inhibitors.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test inhibitors (CFI-400945, centrinone) at various concentrations
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO and then dilute in kinase reaction buffer.
-
In a 384-well plate, add the recombinant PLK4 enzyme and the kinase substrate to the kinase reaction buffer.
-
Add the diluted test inhibitors to the wells. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).[11][12]
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors (CFI-400945, centrinone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the test inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.[14]
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[15][16]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
Visualizations
PLK4 Signaling Pathway in Centriole Duplication
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling Kinase Inhibitor Selectivity: A Comparative Guide to CFI-400945 and Other Key Compounds
For researchers, scientists, and drug development professionals, understanding the precise selectivity of kinase inhibitors is paramount for predicting their efficacy and potential off-target effects. This guide provides a detailed comparison of CFI-400945, a potent Polo-like kinase 4 (PLK4) inhibitor, with other notable kinase inhibitors, supported by experimental data and methodologies.
CFI-400945 is an orally active, ATP-competitive inhibitor of PLK4 with a high degree of potency.[1][2] However, its selectivity has been a subject of discussion, with some studies highlighting its activity against other kinases, which may contribute to its overall cellular effects. This guide aims to provide a clear, data-driven comparison to aid in the informed selection and interpretation of studies involving these compounds.
Kinase Inhibitor Selectivity Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of CFI-400945 and other selected kinase inhibitors against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase | CFI-400945 (nM) | Centrinone (B606597) (nM) | Alisertib (MLN8237) (nM) | Barasertib (AZD1152-HQPA) (nM) | Volasertib (BI 6727) (nM) | R1530 (nM) |
| PLK4 | 2.8 - 4.85 [3][4] | ~330 [5] | 62.7[6] | - | - | - |
| PLK1 | >50,000[2] | - | - | - | 0.87[7] | - |
| PLK2 | >50,000[2] | - | - | - | 5[7] | - |
| PLK3 | >50,000[2] | - | - | - | 56[7] | - |
| Aurora A | 188[6] | >1000-fold selective for PLK4[8] | 1 - 6.7 [9][10] | 1368[11] | - | 58[12] |
| Aurora B | 70.7 - 98 [3][6][8] | >1000-fold selective for PLK4[8] | 1,534[9] | 0.37 [13] | - | - |
| Aurora C | 106[6] | - | - | 17.0[14] | - | - |
| TRKA | Inhibited[3] | - | - | - | - | - |
| TRKB | Inhibited[3] | - | - | - | - | - |
| Tie2/TEK | Inhibited[3] | - | - | - | - | - |
| Chk2 | - | - | - | - | - | 24[12] |
| KDR (VEGFR2) | - | - | - | - | - | 10 - 34[15][16] |
| FGFR1 | - | - | - | - | - | 28 - 50[15][16] |
| Cdk2 | - | - | - | - | - | 88[12] |
Note: IC50 values can vary depending on the assay conditions. This table provides a comparative overview based on available data.
Signaling Pathways
To visualize the biological context of these inhibitors, the following diagrams illustrate the key signaling pathways they modulate.
Caption: PLK4 Signaling Pathway and Inhibition by CFI-400945.
Caption: Aurora B Kinase Signaling Pathway in Mitosis.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. R 1530 | CAS 882531-87-5 | R1530 | Tocris Bioscience [tocris.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. bio-techne.com [bio-techne.com]
Validating the Anti-Tumor Efficacy of CFI-400945: A Comparative Guide for New Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CFI-400945, a potent and selective Polo-like kinase 4 (PLK4) inhibitor, against other alternatives in various cancer models. The information presented is supported by experimental data to aid researchers in evaluating its potential for their studies.
Performance Comparison of PLK4 Inhibitors
CFI-400945 has demonstrated significant anti-tumor activity in a range of preclinical cancer models. Its primary mechanism of action is the inhibition of PLK4, a key regulator of centriole duplication, leading to mitotic defects and cell death in cancer cells.[1] However, it's noteworthy that CFI-400945 also exhibits off-target activity against Aurora B kinase, which can contribute to its anti-tumor effects through cytokinesis failure.[2] This dual activity distinguishes it from more highly selective PLK4 inhibitors like centrinone.
The following tables summarize the in vitro potency and in vivo efficacy of CFI-400945 in comparison to other PLK4 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 / Ki (nM) | Key Off-Targets (IC50/Ki in nM) | Reference |
| CFI-400945 | PLK4 | IC50: 2.8 / Ki: 0.26 | Aurora B (IC50: 98), Aurora A (IC50: 510), TRKA (EC50: 84), TRKB (EC50: 88), TEK (EC50: 117) | [3] |
| Centrinone | PLK4 | Ki: 0.16 | >1000-fold selective over Aurora kinases | [3] |
| R1530 | PLK4 | - | Multi-kinase inhibitor, targets all PLK family members | [4] |
| Axitinib | PLK4 | IC50: 4.2 | Primarily a VEGFR inhibitor | [4] |
Table 2: In Vivo Anti-Tumor Efficacy of CFI-400945 in Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Pancreatic Cancer (Patient-Derived Xenografts) | 7.5 mg/kg, daily | Significant tumor weight reduction in 4 of 6 models; increased survival. | [5][6] |
| Breast Cancer (Patient-Derived Xenografts) | Not specified | Robust tumor growth inhibition and durable regression. | [7] |
| Lung Cancer (Syngeneic Xenografts) | Not specified | Significant inhibition of tumor growth. | [8] |
| Atypical Teratoid Rhabdoid Tumor (AT/RT) (Orthotopic Xenografts) | 7.5 mg/kg for 20 days | Inhibited tumor growth and significantly increased survival. | [9] |
| Non-Small Cell Lung Cancer (NSCLC) (H460 & A549 Xenografts) | Not specified | Enhanced radiation-induced tumor growth delay. | [3] |
Signaling Pathways
To visualize the mechanism of action of CFI-400945 and its potential off-target effects, the following diagrams illustrate the PLK4 and Aurora B signaling pathways.
Caption: PLK4 signaling in centriole duplication and its inhibition by CFI-400945.
Caption: Off-target inhibition of Aurora B by CFI-400945 and its mitotic consequences.
Experimental Workflow
The following diagram outlines a typical preclinical workflow for validating the anti-tumor effects of a compound like CFI-400945.
Caption: A generalized workflow for preclinical evaluation of anti-tumor agents.
Detailed Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 2,500-6,000 cells per well in 80 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of CFI-400945 in culture medium and add 20 µL to the respective wells.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Fixation: Gently remove the medium and fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with CFI-400945 at desired concentrations for the indicated time.
-
Cell Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at 4°C.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Resuspend the cell pellet in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Gate on single cells to exclude doublets and aggregates. The data is then analyzed using appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][9][10][11][12]
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
-
Cell Culture and Treatment: Treat cells with CFI-400945 as required for the experiment.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[1][2][13][14][15]
In Vivo Tumor Xenograft Studies (Orthotopic Pancreatic Cancer Model)
-
Cell Preparation: Prepare a single-cell suspension of human pancreatic cancer cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Surgical Procedure: Anesthetize the mouse and make a small incision in the left abdominal flank to expose the pancreas.
-
Cell Implantation: Inject the pancreatic cancer cell suspension (typically 1-2 x 10^6 cells in 20-50 µL) into the tail of the pancreas using a fine-gauge needle. An alternative, less invasive method involves ultrasound-guided injection.[16][17][18][19]
-
Wound Closure: Close the incision with sutures or surgical clips.
-
Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., twice weekly) using calipers for subcutaneous models or ultrasound imaging for orthotopic models.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer CFI-400945 orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Collection: Measure the final tumor volume and weight. Tumors can be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers.[5]
References
- 1. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Treadwell Announces Initiation of New Clinical Trial of CFI-400945 in Patients with Metastatic Castrate-Resistant Prostate Cancer (mCRPC) | Canadian Cancer Trials Group [ctg.queensu.ca]
- 8. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 14. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 17. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
The Selectivity of CFI-400945: A Comparative Guide for Researchers
Is CFI-400945 a truly selective PLK4 inhibitor? This guide provides a data-driven comparison with alternative compounds and detailed experimental insights to help researchers critically evaluate its use. While a potent inhibitor of Polo-like Kinase 4 (PLK4), evidence suggests significant off-target activity, positioning it as a multi-kinase inhibitor rather than a highly specific tool.
Polo-like Kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process for cell division. Its dysregulation is linked to carcinogenesis, making it an attractive target for cancer therapy. CFI-400945 is a first-in-class, orally available PLK4 inhibitor that has entered clinical trials.[1][2] It potently inhibits PLK4 with a reported IC50 of approximately 2.8 nM and a Ki of 0.26 nM.[3][4][5] However, a crucial question for researchers is the degree of its selectivity. This guide compares CFI-400945 with Centrinone, a widely recognized highly selective PLK4 inhibitor, to provide clarity on its specificity.
In Vitro Kinase Selectivity: A Quantitative Comparison
The selectivity of a kinase inhibitor is paramount for attributing a biological effect to the inhibition of its intended target. While CFI-400945 shows negligible activity against other PLK family members (PLK1, 2, and 3), it demonstrates inhibitory action against several other kinases at nanomolar concentrations.[2][3] In contrast, Centrinone exhibits a much cleaner profile, with over 1000-fold selectivity for PLK4 over key off-targets like Aurora kinases A and B.[6][7]
Table 1: Inhibitor Potency (IC50/Ki) Against PLK4 and Key Off-Target Kinases
| Target Kinase | CFI-400945 | Centrinone | Selectivity Fold (PLK4 vs. Target) |
| PLK4 | ~2.8 nM (IC50) [1][3], 0.26 nM (Ki) [4] | 2.71 nM (IC50) [8], 0.16 nM (Ki) [6][7][9] | - |
| Aurora A | ~510 nM (EC50)[5] | >1600 nM (Ki)[6][7] | CFI-400945: ~182x |
| Aurora B | ~71-102 nM (IC50/EC50)[5][8] | >1600 nM (Ki)[6][7] | CFI-400945: ~8-36x[3] |
| TrkA | ~84 nM (EC50)[5] | Not reported | CFI-400945: ~30x |
| TrkB | ~88 nM (EC50)[5] | Not reported | CFI-400945: ~31x |
| Tie2/TEK | ~117 nM (EC50)[5] | Not reported | CFI-400945: ~42x |
| PLK1, PLK2, PLK3 | >50 µM (IC50)[2][3] | Not reported | CFI-400945: >17,800x |
Note: IC50 and Ki values are compiled from multiple sources and represent approximate consensus values. EC50 values are from cellular assays.
This data highlights that CFI-400945's cellular effects may be convoluted by the inhibition of other kinases, most notably Aurora B, which plays a critical role in cytokinesis.[10] The Chemical Probes Portal advises that CFI-400945 should not be considered a selective PLK4 probe due to this off-target profile.[11]
Cellular Phenotypes: The Impact of Off-Target Inhibition
The differing selectivity profiles of CFI-400945 and Centrinone result in distinct and telling cellular phenotypes. Treatment with a truly selective PLK4 inhibitor is expected to cause a progressive loss of centrioles.[6][12] While Centrinone treatment leads to this precise outcome, CFI-400945 induces contradictory effects depending on its concentration, including centrosome amplification and gross multinucleation.[1][10]
This multinucleation is not observed with Centrinone and is likely a result of cytokinesis failure due to the off-target inhibition of Aurora B.[10] Furthermore, the observed centrosome amplification at lower doses of CFI-400945 may be due to partial, rather than complete, PLK4 inhibition, which can elevate PLK4 protein levels.[1][10]
Table 2: Comparison of Cellular Effects
| Phenotype | CFI-400945 | Centrinone | Implication for Selectivity |
| Centrosome Number | Amplification (low dose), Depletion (high dose)[1][10] | Depletion[6][10][12] | The amplification effect of CFI-400945 is inconsistent with pure PLK4 inhibition. |
| Cell Nucleation | Gross multinucleation[10] | Minor increase in multinucleation[10] | The severe phenotype of CFI-400945 suggests off-target effects, likely Aurora B inhibition causing cytokinesis failure. |
| Primary Cellular Effect | Mitotic defects, polyploidy, cell death[1] | Centrosome depletion, p53-dependent G1 arrest[6][7] | CFI-400945's effects are consistent with a multi-kinase inhibitor impacting mitosis broadly. |
PLK4 Signaling in Centriole Duplication
PLK4 is the master kinase initiating centriole duplication. It localizes to the existing mother centriole and phosphorylates substrates like STIL, which in turn recruits SAS-6 to form the foundational cartwheel structure of the new procentriole. PLK4 activity is tightly regulated via autophosphorylation, which promotes its own degradation by the SCFβ-TrCP ubiquitin ligase complex to ensure that centrioles duplicate only once per cell cycle.[13][14]
Caption: Simplified PLK4 signaling pathway in centriole duplication.
Experimental Protocols
Reproducible and well-characterized methods are essential for studying kinase inhibitors. Below are outlines of common assays used to determine inhibitor selectivity and cellular effects.
In Vitro Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol Outline (LanthaScreen® Eu Kinase Binding Assay): [15][16]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., CFI-400945). Prepare a solution containing the purified PLK4 kinase enzyme and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).
-
Assay Plate Setup: Add the test inhibitor dilutions to a 384-well microplate.
-
Reaction: Add the kinase/antibody mixture to the wells, followed by the tracer solution.
-
Incubation: Incubate the plate at room temperature for approximately 60 minutes to allow the binding reaction to reach equilibrium.
-
Detection: Measure the Fluorescence Resonance Energy Transfer (FRET) signal. A high FRET signal occurs when the tracer and antibody are bound to the kinase. An active inhibitor will displace the tracer, leading to a loss of FRET.
-
Data Analysis: Plot the loss of FRET signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase binding assay.
Cellular Centrosome Counting Assay (Immunofluorescence)
This cell-based assay is used to visualize and quantify the effect of an inhibitor on centrosome number.
Protocol Outline: [10]
-
Cell Culture: Plate cells (e.g., U2OS osteosarcoma cells) on glass coverslips and allow them to adhere.
-
Inhibitor Treatment: Treat cells with the desired concentration of inhibitor (e.g., CFI-400945 or Centrinone) or a vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
-
Fixation and Permeabilization: Fix the cells with cold methanol (B129727) and permeabilize with a detergent-based buffer to allow antibody entry.
-
Immunostaining: Block non-specific binding sites. Incubate cells with a primary antibody against a centrosomal marker (e.g., γ-tubulin or Centrin). Follow with incubation using a fluorescently-labeled secondary antibody. A nuclear counterstain (e.g., DAPI) is also used.
-
Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Manually or automatically count the number of centrosomes per cell and categorize cells based on centrosome number and nuclear morphology.
Caption: Workflow for immunofluorescence-based centrosome counting.
Conclusion
While CFI-400945 is a potent, first-in-class inhibitor of PLK4, the evidence strongly suggests it is not a "truly selective" inhibitor. Its significant activity against other kinases, particularly Aurora B, leads to complex cellular phenotypes that are not solely attributable to PLK4 inhibition.[10][17] This positions CFI-400945 as a multi-kinase inhibitor with a preference for PLK4.[8] For researchers aiming to specifically probe the function of PLK4 in a cellular context, highly selective tool compounds like Centrinone, which produce cellular effects consistent with on-target PLK4 inhibition, are more appropriate choices.[12] The clinical efficacy of CFI-400945 may, in fact, stem from its multi-kinase inhibition profile, but for basic research, its utility as a specific PLK4 probe is limited.
References
- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. pnas.org [pnas.org]
- 11. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
- 12. portlandpress.com [portlandpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pnas.org [pnas.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer [mdpi.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
CFI-400945: A Potent PLK4 Inhibitor with Defined Cross-Reactivity Against TRKA and TRKB Kinases
For Immediate Release
CFI-400945, a first-in-class, orally bioavailable inhibitor of Polo-like kinase 4 (PLK4), has demonstrated significant anti-tumor activity in preclinical models. While highly potent against its primary target, a comprehensive understanding of its kinase selectivity is crucial for predicting both on-target efficacy and potential off-target effects. This guide provides a comparative analysis of CFI-400945's inhibitory activity against PLK4, as well as the Tropomyosin receptor kinases A (TRKA) and B (TRKB), supported by in vitro experimental data.
Comparative Kinase Inhibition Profile
CFI-400945 is a selective ATP-competitive kinase inhibitor with nanomolar potency against PLK4.[1] However, it also exhibits inhibitory activity against a limited number of other kinases, including TRKA and TRKB, at higher concentrations. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays are summarized below, providing a quantitative comparison of CFI-400945's potency against these kinases. A lower IC50 value indicates greater potency.
| Kinase Target | CFI-400945 IC50 (nM) | Reference |
| PLK4 | 2.8 | [2][3] |
| TRKA | 84 | [4] |
| TRKB | 88 | [4] |
| Aurora B | 98 - 102 | [3][4] |
Experimental Protocols
The determination of IC50 values is a critical component of kinase inhibitor profiling. The following is a detailed methodology for a typical in vitro kinase inhibition assay used to assess the potency of compounds like CFI-400945.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor (e.g., CFI-400945) required to inhibit 50% of the activity of a target kinase (e.g., PLK4, TRKA, TRKB).
Materials:
-
Recombinant human kinases (PLK4, TRKA, TRKB)
-
Specific peptide substrate for each kinase
-
ATP (Adenosine triphosphate)
-
CFI-400945 (or other test compounds)
-
Kinase buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)
-
Assay plates (e.g., 384-well plates)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of CFI-400945 is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.
-
Reaction Setup: The kinase, its specific substrate, and the various concentrations of CFI-400945 are added to the wells of the assay plate. A control reaction with no inhibitor is also included.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a predetermined concentration of ATP.
-
Incubation: The reaction mixture is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The kinase reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent. This is often a luminescence-based assay where the signal is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence data is converted to percent inhibition relative to the no-inhibitor control. The IC50 value is then calculated by fitting the dose-response curve to a sigmoidal model using appropriate software.
Signaling Pathway Diagrams
To visualize the biological context of CFI-400945's targets, the following diagrams illustrate the signaling pathways of PLK4, TRKA, and TRKB.
Caption: PLK4 is a master regulator of centriole duplication.
Caption: TRKA and TRKB signaling promotes cell survival and proliferation.
Conclusion
CFI-400945 is a potent inhibitor of PLK4, a key regulator of centriole duplication, making it a promising therapeutic agent for cancers with PLK4 overexpression. While highly selective for PLK4 over other PLK family members, it does exhibit cross-reactivity with TRKA and TRKB at concentrations approximately 30-fold higher than its IC50 for PLK4.[4] This off-target activity may contribute to the overall therapeutic profile of the compound and should be considered in the design and interpretation of preclinical and clinical studies. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of oncology and drug development.
References
- 1. PLK4: Master Regulator of Centriole Duplication and Its Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe CFI-400945 | Chemical Probes Portal [chemicalprobes.org]
Efficacy of PLK4 Inhibitor CFI-400945 in Cancers: A Comparative Analysis Based on TP53 Mutation Status
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CFI-400945, a first-in-class inhibitor of Polo-like Kinase 4 (PLK4), in preclinical and clinical cancer models with varying Tumor Protein 53 (TP53) mutational statuses. Emerging evidence suggests that the genetic background of tumors, particularly the status of the TP53 tumor suppressor gene, may influence the therapeutic response to PLK4 inhibition. This document synthesizes available experimental data to offer an objective overview for researchers in oncology and drug development.
Executive Summary
CFI-400945 is an orally available, potent, and selective inhibitor of PLK4, a master regulator of centriole duplication. Its mechanism of action, involving the induction of mitotic catastrophe, has shown promise in various cancer types. Notably, preclinical and clinical data suggest that CFI-400945 may be particularly effective in cancers harboring TP53 mutations, a patient population with often limited therapeutic options and poor prognosis. This guide presents a detailed analysis of its efficacy, supported by experimental data, and compares its activity with other PLK4 inhibitors.
Data Presentation: CFI-400945 Efficacy by Cancer Type and TP53 Status
The following tables summarize the quantitative data from preclinical and clinical studies investigating the efficacy of CFI-400945, with a focus on the differential response between TP53 wild-type and TP53 mutant cancers.
Table 1: In Vitro Efficacy of CFI-400945 in Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Observations |
| HL-60 | Acute Myeloid Leukemia | Null | Not specified, but sensitive | CFI-400945 induced early inhibitory responses. |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | Not specified, but sensitive | CFI-400945 induced early inhibitory responses. |
| WE-68 | Ewing's Sarcoma | Wild-Type | Effective in nanomolar range | Elicited apoptosis and G2/M arrest. Efficacy was independent of p53 status.[1] |
| SK-ES-1 | Ewing's Sarcoma | Mutant (C176F) | Effective in nanomolar range | Elicited apoptosis and G2/M arrest. Efficacy was independent of p53 status.[1] |
| A673 | Ewing's Sarcoma | Null | Effective in nanomolar range | Elicited apoptosis and G2/M arrest. Efficacy was independent of p53 status.[1] |
Table 2: In Vivo Efficacy of CFI-400945 in Xenograft Models
| Xenograft Model | Cancer Type | TP53 Status | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Pancreatic Cancer PDX (OCIP28, 51, 110, 167) | Pancreatic Cancer | Mixed (p53 status characterized) | 52 mg/kg | Significant reduction in tumor growth in 4/6 models | Responder models showed increased survival. p53 status of individual models needs to be correlated from the primary publication for a definitive conclusion.[2][3] |
| H460 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | Significant | CFI-400945 enhanced radiation sensitivity. |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | Not specified | Significant | CFI-400945 enhanced radiation sensitivity. |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 7.5 mg/kg daily or 13.5 mg/kg intermittent | 100% | Showed complete tumor regression. |
Table 3: Clinical Efficacy of CFI-400945 in Acute Myeloid Leukemia (AML)
| Clinical Trial | Patient Population | TP53 Status | N | Response |
| Phase 1 (NCT03187288) | Relapsed/Refractory AML | Mutant | 4 | 2 Complete Remissions (CR) (50%) |
| Phase 1 (NCT03187288) | Relapsed/Refractory AML | Mutant | 4 | 1 significant reduction in marrow blasts (>50%) |
Comparison with Other PLK4 Inhibitors
A study in Ewing's sarcoma cell lines provides a direct comparison of CFI-400945 with another PLK4 inhibitor, centrinone (B606597).
Table 4: Comparative Efficacy of PLK4 Inhibitors in Ewing's Sarcoma Cell Lines
| Inhibitor | WE-68 (TP53 WT) | SK-ES-1 (TP53 Mutant) | A673 (TP53 Null) | Key Difference |
| CFI-400945 | Effective | Effective | Effective | Potent in nanomolar range; also inhibits Aurora B kinase.[1] |
| Centrinone | Effective | Effective | Effective | Effective in the low micromolar range; considered more selective for PLK4.[1] |
This study highlights that while both inhibitors are effective regardless of TP53 status in Ewing's sarcoma, CFI-400945 is more potent.[1] However, the off-target activity of CFI-400945 on Aurora B kinase may contribute to its overall cellular effects.[4]
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density (e.g., 3,000-6,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of CFI-400945 (e.g., 10 nM to 50 µM) for a specified duration (e.g., 5 days).
-
Cell Fixation: The culture medium is removed, and cells are fixed with 10% trichloroacetic acid (TCA) for 30 minutes at 4°C.
-
Staining: Plates are washed with water, and cells are stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Solubilization and Absorbance Reading: Unbound dye is washed away with 1% acetic acid. The bound SRB is solubilized with 10 mM Tris base, and the absorbance is read at 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
2. In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., MV4-11 for AML) are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. CFI-400945 is administered orally at a predetermined dose and schedule (e.g., 7.5 mg/kg daily).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle-treated control group. Survival analysis may also be performed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of biomarkers, such as Ki-67 (proliferation marker) and phosphohistone H3 (mitotic marker), by immunohistochemistry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PLK4-TP53 signaling axis and the effect of CFI-400945.
Caption: Workflow for preclinical evaluation of CFI-400945.
Discussion and Future Directions
The available data suggest that CFI-400945 is a promising therapeutic agent for a range of cancers, with a potentially enhanced efficacy in tumors harboring TP53 mutations. In AML, the clinical data are particularly encouraging, with a 50% complete remission rate observed in a small cohort of TP53-mutated patients.[5] This is significant, as TP53-mutated AML is notoriously difficult to treat and associated with a dismal prognosis. Preclinical studies in Ewing's sarcoma and lung cancer indicate that the anticancer activity of CFI-400945 may be independent of p53 status in these contexts, suggesting a broader applicability of the drug.[1]
The investigation into pancreatic cancer patient-derived xenografts also showed significant tumor growth inhibition in a majority of models treated with CFI-400945.[2][3] A detailed analysis correlating the individual p53 mutation status of these xenografts with their response to treatment will be crucial to further delineate the role of TP53 in CFI-400945 sensitivity in this malignancy.
It is important to consider the off-target effects of CFI-400945, particularly its inhibitory activity against Aurora B kinase.[4] This kinase is also a critical regulator of mitosis, and its inhibition can lead to cytokinesis failure and polyploidy, phenotypes also observed with CFI-400945 treatment. Therefore, the potent anticancer effects of CFI-400945 may be a result of the dual inhibition of PLK4 and Aurora B. More selective PLK4 inhibitors, such as centrinone, can help to dissect the specific contributions of PLK4 inhibition to the observed phenotypes.[1]
Future research should focus on:
-
Larger clinical trials in AML and other hematological malignancies to confirm the promising results in TP53-mutated patients.
-
Clinical studies in solid tumors that stratify patients based on their TP53 mutation status to clarify the predictive value of this biomarker.
-
Head-to-head preclinical studies comparing the efficacy and toxicity of CFI-400945 with other PLK4 inhibitors and standard-of-care therapies in a wider range of cancer models with defined TP53 status.
-
Further investigation into the synergistic potential of CFI-400945 with other anticancer agents, particularly in TP53-mutated cancers that are often resistant to conventional chemotherapies.
References
- 1. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CFI-400945 is not a selective cellular PLK4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing's sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of CFI-400945: A Tale of Two Tumor Types - Solid vs. Hematological Malignancies
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, in the context of solid tumors versus hematological malignancies. By objectively examining its performance with supporting experimental data, this document serves as a critical resource for ongoing and future research in oncology.
Abstract
CFI-400945, a first-in-class, orally bioavailable and selective inhibitor of PLK4, has demonstrated therapeutic potential across a spectrum of cancers. PLK4 is a master regulator of centriole duplication, and its inhibition leads to mitotic defects and subsequent cell death in cancer cells, which often exhibit aberrant PLK4 expression.[1] This analysis synthesizes preclinical and clinical findings to draw a comparative landscape of CFI-400945's efficacy, safety, and mechanism of action in solid tumors and hematological malignancies, offering insights for strategic drug development.
Mechanism of Action: A Common Ground
CFI-400945 exerts its antitumor activity by targeting PLK4, a serine/threonine kinase pivotal for centriole duplication during the cell cycle.[2][3] Inhibition of PLK4 disrupts the normal process of centrosome maturation and spindle formation, leading to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.[3][4] This mechanism is fundamental to its activity in both solid and hematological cancers. Preclinical studies have shown that CFI-400945 is a potent inhibitor of PLK4 with a Ki value of 0.26 nM and an IC50 of 2.8 nM.[5] It exhibits high selectivity for PLK4 over other PLK family members.[5]
Below is a diagram illustrating the PLK4 signaling pathway and the intervention point of CFI-400945.
Caption: PLK4 signaling pathway and CFI-400945 mechanism of action.
Preclinical Performance: A Comparative Overview
Preclinical studies involving cell lines and patient-derived xenograft (PDX) models have been instrumental in elucidating the differential activity of CFI-400945.
| Parameter | Solid Tumors | Hematological Malignancies |
| Cell Line Studies | Effective in breast, ovarian, pancreas, and lung cancer cell lines.[4] | Potent activity in acute myeloid leukemia (AML) cell lines. |
| Xenograft Models | Demonstrated robust anti-tumor activity in PDX models of breast, ovarian, pancreas, and prostate carcinomas.[6] Significant tumor growth inhibition observed.[7] | Showed in vivo efficacy in hematological malignancy xenograft models.[8] |
| Biomarkers | Increased sensitivity observed in PTEN-deficient solid tumor models.[7] | Activity noted in cells harboring TP53 mutations.[8] |
Clinical Trial Analysis: Solid Tumors vs. Hematological Malignancies
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and preliminary efficacy of CFI-400945 in both patient populations.
Solid Tumors (NCT01954316)
A Phase I dose-escalation and expansion trial enrolled patients with advanced solid tumors.[9][10]
| Parameter | Finding |
| Patient Population | Advanced solid tumors refractory to standard therapies.[6] |
| Dosing | Dose escalation from 3 mg to 96 mg/day.[11] Recommended Phase 2 Dose (RP2D) established at 64 mg/day.[11] |
| Safety and Tolerability | Generally well-tolerated. The most frequent treatment-related adverse events were fatigue, diarrhea, and nausea (all Grade 1 or 2).[6] Dose-limiting toxicities (DLTs) included neutropenia at higher doses.[11] |
| Efficacy | Modest single-agent activity observed. One partial response (PR) and two instances of stable disease (SD) for ≥ 6 months were reported.[11] The overall response rate (ORR) was 2%, with a clinical benefit rate (CBR) of 6%.[11] |
Hematological Malignancies (NCT03187288)
A Phase 1 study focused on patients with relapsed/refractory acute myeloid leukemia (AML) and higher-risk myelodysplastic neoplasms (MDS).[8][12]
| Parameter | Finding |
| Patient Population | Relapsed/refractory AML and high-risk MDS.[12] |
| Dosing | Dose escalation from 64 mg/day to 128 mg/day.[12] |
| Safety and Tolerability | The dose-limiting toxicity was identified as enteritis/colitis.[12] |
| Efficacy | Promising clinical activity was observed. Three out of nine evaluable AML patients achieved a complete remission (CR).[12] Notably, two of four AML patients with TP53 mutations achieved a CR.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Preclinical In Vitro Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-468 breast cancer, MV4-11 AML) are seeded in 96-well plates at a density of 3,000-6,000 cells per well and incubated for 24 hours.[5]
-
Compound Treatment: CFI-400945 is prepared in DMSO and diluted in culture medium to achieve final concentrations ranging from 10 nM to 50 µM.[5] Cells are treated with the compound for 5 days.[5]
-
Viability Assessment: Cell viability is assessed using a sulforhodamine B (SRB) assay. Cells are fixed with trichloroacetic acid, stained with SRB, and the absorbance is read at 570 nm to determine the percentage of relative inhibition.[5]
Preclinical Xenograft Model Workflow
The following diagram outlines a typical workflow for evaluating CFI-400945 in a patient-derived xenograft (PDX) model.
Caption: Experimental workflow for preclinical xenograft studies.
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Human tumor cells or patient-derived tumor fragments are subcutaneously or orthotopically implanted.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive vehicle control or CFI-400945 orally at various dosing schedules.
-
Efficacy Evaluation: Tumor volumes and body weights are measured regularly. Efficacy is determined by tumor growth inhibition.
-
Pharmacodynamic Studies: Tumor tissues can be collected to analyze biomarkers and confirm target engagement.
Clinical Trial Design: 3+3 Dose Escalation
The Phase I clinical trials for both solid tumors and hematological malignancies utilized a standard 3+3 dose-escalation design.
Caption: 3+3 Dose escalation trial design.
-
Cohort Enrollment: Patients are enrolled in cohorts of three and receive a specific dose of CFI-400945.[6]
-
DLT Monitoring: Patients are monitored for dose-limiting toxicities during the first cycle of treatment.[11]
-
Dose Escalation/Expansion: If no or acceptable toxicity is observed, the dose is escalated for the next cohort. If DLTs are observed, the cohort is expanded to six patients to better define the safety at that dose level.
-
MTD Determination: The maximum tolerated dose (MTD) is defined as the highest dose level at which less than 33% of patients experience a DLT.
Conclusion and Future Directions
CFI-400945 has demonstrated a clear biological mechanism of action with preclinical and clinical activity in both solid tumors and hematological malignancies. Notably, the clinical data to date suggests a more pronounced single-agent efficacy in relapsed/refractory AML, particularly in patients with TP53 mutations, compared to the broader advanced solid tumor population studied.
For solid tumors, the modest single-agent response rates highlight the need for biomarker-driven patient selection, with PTEN deficiency being a promising candidate for further investigation. Combination strategies, potentially with DNA damage response inhibitors or other cell cycle checkpoint inhibitors, may also enhance the therapeutic window of CFI-400945 in this setting.
In hematological malignancies, the encouraging complete remission rates in a heavily pre-treated and high-risk AML population warrant further investigation in larger, more definitive trials. The manageable safety profile suggests potential for combination therapies, for instance with hypomethylating agents, which are currently being explored.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I dose escalation and expansion clinical trial of the novel first-in-class Polo-like Kinase 4 (PLK4) inhibitor, CFI-400945 in patients with advanced solid tumors – CIRM [cirm.ca.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical characterization and clinical trial of CFI-400945, a polo-like kinase 4 inhibitor, in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on the Mechanism of CFI-400945: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, with other alternatives, supported by experimental data from published findings. It is designed to assist researchers in replicating and building upon existing knowledge of CFI-400945's mechanism of action.
Mechanism of Action of CFI-400945
CFI-400945 is a potent and orally active inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase that plays a crucial role in centriole duplication during the cell cycle.[1][2] Inhibition of PLK4 by CFI-400945 disrupts this process, leading to mitotic defects, such as the formation of multipolar spindles, and ultimately results in cell cycle arrest and apoptosis in cancer cells.[1] Notably, the effects of CFI-400945 can be dose-dependent, with lower concentrations causing centriole overduplication and higher concentrations leading to a failure in centriole duplication.[3][4]
While highly selective for PLK4, CFI-400945 has been shown to exhibit off-target activity against other kinases, most notably Aurora B kinase.[4] This inhibition of Aurora B can contribute to cytokinesis failure and polyploidization, which complicates the interpretation of its precise mechanism of action.[4]
Comparative In Vitro Activity of PLK4 Inhibitors
The following table summarizes the in vitro potency of CFI-400945 and other known PLK4 inhibitors against their primary target and key off-targets.
| Compound | Target | IC50 / Ki | Off-Targets (IC50/Ki) | Reference |
| CFI-400945 | PLK4 | IC50: 2.8 nM, Ki: 0.26 nM | Aurora B (IC50: 98 nM), TRKA (EC50: 84 nM), TRKB (EC50: 88 nM), Tie2/TEK (EC50: 117 nM) | [2] |
| Centrinone (B606597) | PLK4 | Ki: 0.16 nM | >1000-fold selective over Aurora A/B | [5] |
| R1530 | Multikinase inhibitor | Not specified | Targets multiple kinases involved in cell growth and angiogenesis | [6] |
Comparative In Vivo Efficacy
Published preclinical studies have demonstrated the in vivo anti-tumor activity of CFI-400945 in various xenograft models.
| Compound | Xenograft Model | Dosing | Key Findings | Reference |
| CFI-400945 | Lung Cancer | Not specified | Significant inhibition of tumor growth. | |
| CFI-400945 | Breast Cancer | Not specified | Marked antitumor activity. | [3] |
| CFI-400945 | Pancreatic Cancer | Not specified | Reduced tumor growth and increased survival. | [3] |
| CFI-400945 | Uterine Leiomyosarcoma | 5 mg/kg and 7.5 mg/kg | Dose-dependent drug effects. 7.5 mg/kg dose led to reduced body weight. | [7] |
| R1530 | Lung, Colorectal, Prostate, Breast Cancer | 50 mg/kg (MTD) | Tumor regression observed in all models. |
Note: Direct head-to-head in vivo comparative studies between CFI-400945 and other PLK4 inhibitors were not extensively available in the reviewed literature. The data presented is from separate studies and may not be directly comparable due to differing experimental conditions.
Signaling Pathway and Experimental Workflows
To facilitate the replication of key experiments, the following diagrams illustrate the PLK4 signaling pathway and a general workflow for assessing the effects of PLK4 inhibitors.
Caption: PLK4 signaling in centriole duplication and the effect of CFI-400945.
Caption: General experimental workflow for evaluating PLK4 inhibitors.
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This protocol is for determining the in vitro potency (IC50) of an inhibitor against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Test inhibitor (e.g., CFI-400945)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Add the kinase, substrate, and test inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for PLK4.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell Viability Assay (Sulforhodamine B - SRB)
This assay measures cell proliferation and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound (e.g., CFI-400945)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
Western Blot for PLK4 Detection
This protocol is for analyzing the expression levels of PLK4 protein in cell lysates.[8][9][10][11]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against PLK4 (e.g., rabbit polyclonal or monoclonal)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in lysis buffer and determine the protein concentration.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PLK4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
A loading control, such as GAPDH or β-actin, should be used to normalize protein levels.
Immunofluorescence for Centriole Staining
This protocol is for visualizing and quantifying centrioles in cells treated with PLK4 inhibitors.[12][13][14][15]
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., cold methanol (B129727) or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a centriolar marker (e.g., anti-γ-tubulin or anti-centrin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound for the desired time.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with the primary antibody against the centriolar marker.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize and quantify the number of centrioles per cell using a fluorescence microscope.
References
- 1. What are PLK4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical evaluation of the novel multi-targeted agent R1530 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PLK4 antibody (12952-1-AP) | Proteintech [ptglab.com]
- 9. Frontiers | PLK4 initiates crosstalk between cell cycle, cell proliferation and macrophages infiltration in gliomas [frontiersin.org]
- 10. PLK4 (E6A7R) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. novusbio.com [novusbio.com]
- 12. Investigation of effects of CFI-400945 and ionizing radiation on DNA damage response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer effects of the PLK4 inhibitors CFI-400945 and centrinone in Ewing’s sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of CFI-400945 and standard chemotherapy agents
A comprehensive guide for researchers and drug development professionals.
This guide provides an objective comparison of the novel Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, with standard-of-care chemotherapy agents used in the treatment of breast cancer and acute myeloid leukemia (AML). The information presented is based on available preclinical data and is intended to inform researchers, scientists, and drug development professionals on the comparative efficacy, mechanism of action, and experimental evaluation of these therapeutics.
Mechanism of Action: A Tale of Two Strategies
CFI-400945 represents a targeted therapeutic approach, selectively inhibiting PLK4, a serine/threonine kinase that plays a crucial role in centriole duplication during cell division.[1] Dysregulation of PLK4 is observed in various cancers, leading to abnormal centrosome numbers, aneuploidy, and tumor progression.[2] By inhibiting PLK4, CFI-400945 disrupts mitotic processes, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2]
Standard chemotherapy agents , such as doxorubicin (B1662922), paclitaxel (B517696), cytarabine (B982), and daunorubicin, employ a more conventional cytotoxic approach. These agents act on fundamental cellular processes, leading to broad-spectrum anticancer activity.
-
Doxorubicin and Daunorubicin (Anthracyclines): These agents intercalate into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.[3][4]
-
Paclitaxel (Taxane): Paclitaxel stabilizes microtubules, leading to the arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.[5]
-
Cytarabine (Antimetabolite): As a pyrimidine (B1678525) analog, cytarabine incorporates into DNA, inhibiting DNA polymerase and leading to chain termination and cell death.[6]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values of CFI-400945 and standard chemotherapy agents in various breast cancer and AML cell lines. Lower IC50 values indicate greater potency.
Table 1: IC50 Values in Breast Cancer Cell Lines
| Cell Line | CFI-400945 (nM) | Doxorubicin (nM) | Paclitaxel (nM) |
| MCF-7 | Not Reported | 4000[7], 8306[3] | 3500[2] |
| MDA-MB-231 | Not Reported | 1000[7], 6602[3] | 300[2], 2[8] |
| SKBR3 | Not Reported | Not Reported | 4000[2] |
| BT-474 | Not Reported | Not Reported | 19[2] |
Table 2: IC50 Values in AML Cell Lines
| Cell Line | CFI-400945 (nM) | Cytarabine (nM) | Daunorubicin (µM) |
| HL-60 | Not Reported | Not Reported | 2.52[9] |
| U937 | Not Reported | Not Reported | 1.31[9] |
| THP-1 | Not Reported | Not Reported | Not Reported |
| Kasumi-1 | Not Reported | ~100[10] | Not Reported |
In Vivo Efficacy: Preclinical Xenograft Studies
The antitumor activity of CFI-400945 and standard chemotherapy agents has been evaluated in various mouse xenograft models.
CFI-400945:
-
Breast Cancer: Oral administration of CFI-400945 to mice bearing human breast cancer xenografts resulted in significant inhibition of tumor growth at well-tolerated doses.[11] Increased antitumor activity was observed in PTEN-deficient xenografts.
-
Lung Cancer: In a syngeneic murine lung cancer xenograft model, daily oral gavage of CFI-400945 (3 mg/kg or 7.5 mg/kg) for 3 weeks led to dose-dependent suppression of tumor growth.[12]
-
Ovarian Cancer: The in vivo efficacy in ovarian cancer models is under investigation.[13]
Standard Chemotherapy Agents:
-
Doxorubicin (Breast Cancer): In an MDA-MB-231 xenograft model, doxorubicin treatment showed antitumor efficacy.[14]
-
Paclitaxel (Breast Cancer): Paclitaxel has demonstrated efficacy in shrinking tumors and inducing apoptosis in MDA-MB-231 orthotopic tumor models.[15]
-
Cytarabine and Doxorubicin (AML): A regimen mimicking clinical AML induction therapy with cytarabine (100 mg/kg/day for 5 days) and doxorubicin (3 mg/kg/day for 3 days) has been established in murine xenograft models and has shown to reduce AML cells.[16][17]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PLK4 Signaling Pathway and Inhibition by CFI-400945.
Caption: General Experimental Workflow for Anticancer Drug Evaluation.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer; HL-60, U937 for AML) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (CFI-400945 or standard chemotherapy agents) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.[2][7][18]
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are subcutaneously or orthotopically injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment groups and administered with the vehicle control, CFI-400945 (e.g., by oral gavage), or a standard chemotherapy agent (e.g., by intravenous or intraperitoneal injection) according to a specified dosing schedule.[14][15][16]
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is a key endpoint.[12]
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Conclusion
CFI-400945 demonstrates a distinct, targeted mechanism of action by inhibiting PLK4, which contrasts with the broader cytotoxic effects of standard chemotherapy agents. Preclinical data indicate that CFI-400945 is a potent inhibitor of cancer cell growth, particularly in models with specific genetic backgrounds like PTEN deficiency. While direct head-to-head comparative studies are limited, the available in vitro and in vivo data provide a strong rationale for the continued clinical development of CFI-400945 as a potential therapeutic option for various cancers. Further clinical investigations are necessary to fully elucidate its comparative efficacy and safety profile against standard-of-care chemotherapies in patient populations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced paclitaxel cytotoxicity and prolonged animal survival rate by a nonviral-mediated systemic delivery of E1A gene in orthotopic xenograft human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of CFI-400936
A Critical Note on the Safety Data Sheet (SDS): As of this writing, a specific Safety Data Sheet (SDS) for the Polo-like kinase 4 (PLK4) inhibitor CFI-400936 is not publicly available. The following disposal procedures are therefore based on established best practices for the handling and disposal of potent small molecule kinase inhibitors, which should be treated as potentially hazardous compounds. This guide is intended to provide essential safety and logistical information. However, it is imperative that researchers, scientists, and drug development professionals consult their institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements before handling or disposing of this compound.
This compound is a potent inhibitor of Polo-like kinase 4 (PLK4), a key regulator of cell division.[1] Due to its biological activity, it is crucial to handle and dispose of this compound with care to prevent potential health risks and environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure that all necessary safety precautions are in place. All handling of the compound and its waste should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[2]
Personal Protective Equipment (PPE) is mandatory and should include:
-
Double nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
Waste Segregation and Disposal Workflow
Proper segregation of waste at the point of generation is critical to ensure safe and compliant disposal.[2][3] Never mix chemical waste with regular trash or biohazardous waste unless explicitly instructed to do so by your institution's EHS department.[2]
Solid Waste:
-
Contaminated Materials: All items that have come into direct contact with this compound, such as pipette tips, tubes, vials, gloves, and bench paper, must be treated as contaminated solid chemical waste.[2]
-
Unused Compound: Any excess or expired solid this compound should be disposed of as hazardous chemical waste and should not be washed down the drain.[2]
Liquid Waste:
-
Contaminated Solutions: All solutions containing this compound, including those from cell culture media, assay buffers, and stock solutions (e.g., in DMSO), must be collected as liquid chemical waste.[2]
The following table summarizes the key information for the safe handling and disposal of this compound.
| Category | Key Information | Disposal Considerations |
| Compound Type | Potent, small molecule Polo-like kinase 4 (PLK4) inhibitor. | Treat as potentially hazardous chemical waste. |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact.[4] | Handle in a chemical fume hood.[2] |
| Personal Protective Equipment | Double nitrile gloves, safety goggles/face shield, lab coat. | Always wear appropriate PPE. |
| Solid Waste | Unused/expired compound, contaminated lab consumables (pipette tips, gloves, etc.).[2] | Collect in a designated, labeled hazardous waste container.[3] |
| Liquid Waste | Stock solutions (e.g., in DMSO), contaminated buffers, and cell culture media.[2] | Collect in a designated, labeled, and sealed hazardous waste container.[3] |
| Container Labeling | "Hazardous Waste" with the full chemical name ("this compound").[5] | Ensure all waste containers are clearly and accurately labeled.[3] |
| Storage of Waste | Store in a designated, well-ventilated, and secure satellite accumulation area.[2] | Follow institutional guidelines for temporary waste storage. |
| Final Disposal | Arrange for pickup and disposal by the institution's EHS department or a licensed contractor.[3] | Do not dispose of in regular trash or down the drain.[2] |
Experimental Protocols Involving this compound
Understanding the experimental use of this compound can help in anticipating the types of waste that will be generated. As a PLK4 inhibitor, it is often used in cancer research. For instance, in studies with breast cancer cell lines, CFI-400945, a similar PLK4 inhibitor, is prepared as a 10 mM stock in 100% DMSO and then diluted in cell growth medium to final concentrations ranging from 10 nM to 50 µM. All materials used in these procedures, including the cell culture media containing the compound, must be disposed of as hazardous liquid waste, and all contaminated labware as hazardous solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling CFI-400936
Hazard Identification and Personal Protective Equipment (PPE)
CFI-400936 should be handled with a high degree of caution and treated as a potentially hazardous substance. A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Various Laboratory Activities
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound in the laboratory.
Receipt and Storage
Upon receiving this compound, inspect the container for any signs of damage or leakage. It is typically recommended that compounds like this are stored at -20°C. Always confirm the storage conditions on the product vial or datasheet and store it in a clearly labeled, designated, and secure location away from incompatible materials.[1]
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.) when handling this compound. If dedicated equipment is not feasible, ensure thorough decontamination after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
